molecular formula C35H62N7O17P3S B15548405 11-Methyltridecanoyl-CoA

11-Methyltridecanoyl-CoA

Cat. No.: B15548405
M. Wt: 977.9 g/mol
InChI Key: VTOJIVYQZSQHRS-UHFFFAOYSA-N
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Description

11-Methyltridecanoyl-CoA is a useful research compound. Its molecular formula is C35H62N7O17P3S and its molecular weight is 977.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H62N7O17P3S

Molecular Weight

977.9 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 11-methyltridecanethioate

InChI

InChI=1S/C35H62N7O17P3S/c1-5-23(2)13-11-9-7-6-8-10-12-14-26(44)63-18-17-37-25(43)15-16-38-33(47)30(46)35(3,4)20-56-62(53,54)59-61(51,52)55-19-24-29(58-60(48,49)50)28(45)34(57-24)42-22-41-27-31(36)39-21-40-32(27)42/h21-24,28-30,34,45-46H,5-20H2,1-4H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)

InChI Key

VTOJIVYQZSQHRS-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 11-Methyltridecanoyl-CoA: Discovery, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-Methyltridecanoyl-CoA, also known as 12-methyltetradecanoyl-CoA or anteiso-C15:0-CoA, is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA esters are predominantly found in the cell membranes of many bacteria, where they play a crucial role in maintaining membrane fluidity and integrity.[1][2] Unlike their straight-chain counterparts, the methyl branch in anteiso-BCFAs lowers the melting point of the fatty acid, which is a critical adaptation for bacteria in varying environmental conditions.[3] This technical guide provides a comprehensive overview of the discovery, characterization, biosynthesis, and analytical methodologies related to this compound, with a focus on its significance in bacterial metabolism.

Discovery and Characterization

The discovery of this compound is intrinsically linked to the broader research on branched-chain fatty acids in bacteria, which dates back to the mid-20th century. While specific discovery literature for this exact molecule is scarce, its presence has been identified in bacteria known to produce anteiso-fatty acids, such as Bacillus subtilis.[4][5]

Chemical Properties:

PropertyValueReference
Systematic Name S-(2-((((R)-3-hydroxy-4-(((3-((2-mercaptoethyl)amino)-3-oxopropyl)amino)methyl)-2,2-dimethyl-4-oxobutoxy)methyl)-5-((6-amino-9H-purin-9-yl)methoxy)-3-hydroxytetrahydrofuran-2-yl)methyl) 12-methyltetradecanethioate
Common Names This compound, 12-methyltetradecanoyl-CoA, anteiso-C15:0-CoA
Molecular Formula C35H62N7O17P3S
Molecular Weight 977.89 g/mol

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the branched-chain amino acid L-isoleucine. The pathway is a key component of the type II fatty acid synthesis (FASII) system in bacteria.

The overall biosynthetic pathway can be summarized as follows:

  • Primer Synthesis: L-isoleucine is converted to 2-methylbutyryl-CoA, which serves as the primer for the synthesis of all anteiso-odd-numbered fatty acids.[6]

  • Chain Elongation: The 2-methylbutyryl-CoA primer is then elongated by the fatty acid synthase (FASII) complex through the sequential addition of two-carbon units from malonyl-CoA.[7]

Signaling Pathway Diagram

Caption: Biosynthesis of this compound from L-isoleucine.

Experimental Protocols

Chemo-enzymatic Synthesis of this compound

Materials:

  • 12-methyltetradecanoic acid

  • Ethylchloroformate

  • Triethylamine (B128534) (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Coenzyme A, trilithium salt

  • Sodium bicarbonate (NaHCO3)

  • HPLC-grade water and acetonitrile (B52724)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Protocol:

  • Activation of 12-methyltetradecanoic acid:

    • Dissolve 12-methyltetradecanoic acid in anhydrous THF.

    • Add triethylamine to the solution.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add ethylchloroformate and stir the reaction for 1-2 hours at 0°C. This forms the mixed anhydride (B1165640).

  • Coupling to Coenzyme A:

    • In a separate vial, dissolve Coenzyme A trilithium salt in a cold aqueous solution of sodium bicarbonate.

    • Slowly add the Coenzyme A solution to the mixed anhydride reaction mixture.

    • Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.

  • Purification:

    • Quench the reaction by adding a small amount of acetic acid.

    • Concentrate the mixture under reduced pressure to remove the THF.

    • Purify the aqueous solution using solid-phase extraction (SPE) with a C18 cartridge.

    • Wash the cartridge with water to remove salts and unreacted Coenzyme A.

    • Elute the this compound with a methanol/water mixture.

    • Further purify the product by preparative reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound using LC-MS/MS and NMR spectroscopy.

Quantification of this compound by LC-MS/MS

The quantification of acyl-CoAs in biological samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[6][8]

Materials:

  • Biological sample (e.g., bacterial cell pellet)

  • Extraction solvent (e.g., acetonitrile/isopropanol/water with internal standard)

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • C18 reverse-phase column

  • Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)

  • This compound analytical standard

Protocol:

  • Sample Extraction:

    • Homogenize the biological sample in a cold extraction solvent containing a suitable internal standard (e.g., a deuterated or ¹³C-labeled acyl-CoA).

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant containing the acyl-CoAs.

  • LC-MS/MS Analysis:

    • Inject the extracted sample onto a C18 reverse-phase column.

    • Separate the acyl-CoAs using a gradient of mobile phases.

    • Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode. The precursor ion will be the [M+H]⁺ of this compound, and the product ion will be a characteristic fragment of the CoA moiety.

  • Data Analysis:

    • Generate a standard curve using the analytical standard of this compound.

    • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve, normalized to the internal standard.

Experimental Workflow Diagram

Workflow for Quantification of this compound Sample Bacterial Cell Pellet Extraction Homogenization in Extraction Solvent with Internal Standard Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis (UPLC-Triple Quadrupole) Supernatant->LCMS Data Data Analysis (Quantification against Standard Curve) LCMS->Data

Caption: Workflow for the quantification of this compound.

Biological Significance and Future Directions

This compound, as a key intermediate in the synthesis of anteiso-branched-chain fatty acids, is essential for the survival of many bacterial species. The enzymes involved in its biosynthesis, particularly those in the FASII pathway, are attractive targets for the development of novel antimicrobial agents.[9] Understanding the regulation of branched-chain fatty acid synthesis can provide insights into how bacteria adapt to environmental stresses.

Future research in this area could focus on:

  • Elucidating the specific roles of this compound and other branched-chain acyl-CoAs in bacterial pathogenesis.

  • Developing specific inhibitors against the enzymes responsible for the synthesis of branched-chain fatty acids.

  • Investigating the potential presence and role of this compound in higher organisms, including its potential impact on human health.

This in-depth guide provides a foundational understanding of this compound for researchers and professionals in the fields of microbiology, biochemistry, and drug development. The detailed protocols and pathway diagrams serve as a practical resource for further investigation into this important class of molecules.

References

11-Methyltridecanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-Methyltridecanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) molecule that plays a role as a metabolic intermediate in the catabolism of certain fatty acids. As a derivative of 11-methyltridecanoic acid, its metabolism follows the general principles of β-oxidation, with specific considerations for its methyl branching and odd-numbered carbon chain. This technical guide provides an in-depth overview of the metabolic fate of this compound, relevant enzymatic processes, and detailed experimental protocols for its study. While direct experimental data for this compound is limited in the scientific literature, its metabolic pathway can be confidently inferred from the well-established principles of fatty acid oxidation.

Metabolic Pathway of this compound

The primary catabolic pathway for this compound is mitochondrial β-oxidation. Due to the methyl group at an odd-numbered carbon (position 11), it is metabolized similarly to a straight odd-chain fatty acid. The process involves a cyclical series of four enzymatic reactions that sequentially shorten the acyl-CoA chain by two carbons, producing acetyl-CoA in each cycle until a final three-carbon unit, propionyl-CoA, is generated.

The β-oxidation of this compound, a 14-carbon branched fatty acyl-CoA, will proceed through five cycles.

Overall Reaction:

This compound + 5 FAD + 5 NAD⁺ + 5 CoASH + 5 H₂O → 5 Acetyl-CoA + Propionyl-CoA + 5 FADH₂ + 5 NADH + 5 H⁺

Signaling Pathway Diagram

Beta_Oxidation_of_11_Methyltridecanoyl_CoA cluster_cycle1 Cycle 1 cluster_cycles Cycles 2-4 cluster_cycle5 Cycle 5 11_MT_CoA This compound (C14:1-methyl) Enoyl_CoA_1 trans-Δ²-11-Methyltridecenoyl-CoA Hydroxyacyl_CoA_1 L-β-Hydroxy-11-methyltridecanoyl-CoA Enoyl_CoA_1->Hydroxyacyl_CoA_1 Enoyl-CoA Hydratase (+ H₂O) Ketoacyl_CoA_1 β-Keto-11-methyltridecanoyl-CoA Hydroxyacyl_CoA_1->Ketoacyl_CoA_1 L-β-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH + H⁺) 9_MD_CoA 9-Methylundecanoyl-CoA (C12:1-methyl) Ketoacyl_CoA_1->9_MD_CoA β-Ketothiolase (+ CoASH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA_1->Acetyl_CoA Cycles_2_4 β-Oxidation (3 cycles) 9_MD_CoA->Cycles_2_4 5_MN_CoA 5-Methylheptanoyl-CoA (C8:1-methyl) Cycles_2_4->5_MN_CoA Cycles_2_4->Acetyl_CoA 3 Acetyl-CoA Enoyl_CoA_5 trans-Δ²-5-Methylheptenoyl-CoA 5_MN_CoA->Enoyl_CoA_5 Acyl-CoA Dehydrogenase (FAD -> FADH₂) Hydroxyacyl_CoA_5 L-β-Hydroxy-5-methylheptanoyl-CoA Enoyl_CoA_5->Hydroxyacyl_CoA_5 Enoyl-CoA Hydratase (+ H₂O) Ketoacyl_CoA_5 β-Keto-5-methylheptanoyl-CoA Hydroxyacyl_CoA_5->Ketoacyl_CoA_5 L-β-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH + H⁺) 3_MP_CoA 3-Methylpentanoyl-CoA (C6:1-methyl) Ketoacyl_CoA_5->3_MP_CoA β-Ketothiolase (+ CoASH) Ketoacyl_CoA_5->Acetyl_CoA Propionyl_CoA Propionyl-CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle -> Succinyl-CoA Acetyl_CoA->TCA_Cycle

Caption: β-Oxidation of this compound.

Subsequent Metabolism of Propionyl-CoA

The propionyl-CoA generated from the final cycle of β-oxidation is further metabolized to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. This conversion involves three key enzymatic steps:

  • Carboxylation: Propionyl-CoA is carboxylated by propionyl-CoA carboxylase, a biotin-dependent enzyme, to form D-methylmalonyl-CoA.[1][2]

  • Epimerization: D-methylmalonyl-CoA is converted to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase.[3]

  • Rearrangement: L-methylmalonyl-CoA is rearranged to succinyl-CoA by methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme.[3]

Propionyl_CoA_Metabolism D_Methylmalonyl_CoA D-Methylmalonyl-CoA L_Methylmalonyl_CoA L-Methylmalonyl-CoA D_Methylmalonyl_CoA->L_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase Succinyl_CoA Succinyl-CoA L_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (Vitamin B₁₂) TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: Conversion of Propionyl-CoA to Succinyl-CoA.

Quantitative Data

IntermediateNumber of Molecules Produced per Molecule of this compound
Acetyl-CoA5
Propionyl-CoA1
FADH₂5
NADH5

Experimental Protocols

Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from established methods for the analysis of acyl-CoA esters.[4][5][6]

Objective: To quantify the levels of this compound in biological samples.

Materials:

  • Biological sample (e.g., tissue homogenate, cell lysate)

  • Acetonitrile (ACN)

  • Isopropanol

  • Methanol

  • Potassium phosphate (B84403) monobasic (KH₂PO₄)

  • Heptadecanoyl-CoA (internal standard)

  • Ammonium hydroxide (B78521) (NH₄OH)

  • UPLC/MS/MS system with a C8 or C18 reversed-phase column

Procedure:

  • Sample Extraction:

    • Homogenize approximately 40 mg of frozen tissue in 0.5 mL of 100 mM KH₂PO₄ (pH 4.9) and 0.5 mL of ACN:isopropanol:methanol (3:1:1) containing a known amount of heptadecanoyl-CoA as an internal standard.[7]

    • Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and centrifuge at 16,000 x g at 4°C for 10 minutes.[7]

    • Collect the supernatant. Re-extract the pellet with the same solvent mixture and combine the supernatants.

    • Dry the combined supernatants under a stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Use a C8 or C18 reversed-phase UPLC column (e.g., 2.1 x 150 mm, 1.7 µm).[7]

      • Employ a binary gradient with solvent A (15 mM NH₄OH in water) and solvent B (15 mM NH₄OH in ACN).[7]

      • A typical gradient might be: start at 20% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[7]

      • Use selected reaction monitoring (SRM) for quantification. The precursor ion for this compound would be its [M+H]⁺ ion, and the product ion would be a characteristic fragment, often the pantetheine (B1680023) fragment.

LC_MS_Workflow Homogenization Homogenization with Internal Standard Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Drying under Nitrogen Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation UPLC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, SRM) LC_Separation->MS_Detection Quantification Data Analysis and Quantification MS_Detection->Quantification

Caption: Workflow for LC-MS/MS Analysis of Acyl-CoAs.

In Vitro Fatty Acid Oxidation Assay

This protocol is based on methods using radiolabeled fatty acids to measure the rate of β-oxidation.[8][9]

Objective: To measure the rate of oxidation of 11-methyltridecanoic acid in isolated mitochondria or cultured cells.

Materials:

  • [1-¹⁴C]-11-methyltridecanoic acid (requires custom synthesis)

  • Cultured cells or isolated mitochondria

  • Assay buffer (e.g., containing KH₂PO₄, MgCl₂, ATP, L-carnitine, and CoASH)

  • Perchloric acid

  • Scintillation cocktail and counter

Procedure:

  • Cell/Mitochondria Preparation:

    • Culture cells to the desired confluency or isolate mitochondria from tissue using standard protocols.

  • Assay Incubation:

    • Prepare the assay buffer containing all necessary cofactors for β-oxidation.

    • Add the cell suspension or isolated mitochondria to the assay buffer.

    • Initiate the reaction by adding [1-¹⁴C]-11-methyltridecanoic acid.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination and Measurement:

    • Stop the reaction by adding ice-cold perchloric acid. This will precipitate proteins and larger molecules, while the acid-soluble metabolites (ASMs), including [¹⁴C]-acetyl-CoA and [¹⁴C]-propionyl-CoA, remain in the supernatant.

    • Centrifuge the samples to pellet the precipitate.

    • Transfer the supernatant to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • The amount of radioactivity in the supernatant is proportional to the rate of fatty acid oxidation.

    • Normalize the results to the amount of protein in the sample.

FAO_Assay_Workflow Incubation Incubation with [1-¹⁴C]-11-methyltridecanoic acid and cofactors Termination Reaction Termination (Perchloric Acid) Incubation->Termination Centrifugation Centrifugation Termination->Centrifugation Supernatant Collection of Acid-Soluble Supernatant Centrifugation->Supernatant Scintillation Scintillation Counting Supernatant->Scintillation Analysis Data Analysis (Rate of Oxidation) Scintillation->Analysis

Caption: Workflow for a Radiometric Fatty Acid Oxidation Assay.

Conclusion

This compound is an intriguing metabolic intermediate whose catabolism follows the well-defined pathway of β-oxidation for odd-chain fatty acids. While direct research on this specific molecule is limited, a strong understanding of its metabolic fate can be derived from established biochemical principles. The analytical and experimental protocols outlined in this guide provide a robust framework for researchers to investigate the role of this compound in various biological systems. Further research in this area, particularly utilizing modern metabolomics and lipidomics platforms, will be crucial to fully elucidate its physiological and pathological significance.

References

Cellular Localization of 11-Methyltridecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative cellular localization of 11-Methyltridecanoyl-CoA, a methyl-branched medium-chain acyl-CoA. In the absence of direct experimental data for this specific molecule, this document synthesizes information from analogous branched-chain fatty acids (BCFAs) to infer its subcellular distribution and metabolic fate. This guide outlines the key organelles involved in the transport and metabolism of such molecules, details relevant experimental protocols for empirical determination of their localization, and presents visual diagrams of the implicated cellular pathways.

Introduction

Branched-chain fatty acids (BCFAs) and their CoA esters are important metabolic intermediates and structural components of cellular membranes. Their metabolism is crucial for cellular energy homeostasis and signaling. This compound, a C14 fatty acyl-CoA with a methyl group at the eleventh carbon, is expected to follow the general metabolic pathways established for other BCFAs. This guide explores its likely journey through the cell, from uptake to catabolism.

Predicted Subcellular Distribution of this compound

The subcellular localization of this compound is predicted based on the known functions of organelles in the metabolism of other long-chain and branched-chain fatty acids. The following table summarizes the anticipated presence and primary role of this compound in key cellular compartments.

Cellular CompartmentPredicted PresencePrimary Function(s)Supporting Rationale
Cytosol TransientActivation and TransportFatty acids are activated to their CoA esters by acyl-CoA synthetases, which are present in the cytosol, on the outer mitochondrial membrane, and on the endoplasmic reticulum.[1][2]
Mitochondria Highβ-oxidation for energy productionMitochondria are the primary site for the β-oxidation of the bulk of short, medium, and long-chain fatty acids.[3][4] The carnitine shuttle is essential for the transport of long-chain fatty acyl-CoAs into the mitochondrial matrix.[5][6][7][8][9]
Peroxisomes HighInitial chain-shortening via β-oxidationPeroxisomes are responsible for the initial oxidation of very-long-chain fatty acids and many branched-chain fatty acids that cannot be directly metabolized by mitochondria.[3][4][10][11][12]
Endoplasmic Reticulum ModerateSubstrate for lipid synthesisThe endoplasmic reticulum is a major site of complex lipid synthesis, where fatty acyl-CoAs can be incorporated into triglycerides and phospholipids.[1][2]
Plasma Membrane Low (as part of complex lipids)Membrane fluidity and structureBranched-chain fatty acids can be incorporated into membrane phospholipids, affecting membrane properties.[13]

Key Metabolic Pathways and Cellular Transport

The metabolism of this compound is presumed to involve its transport across cellular membranes and subsequent catabolism within specific organelles.

Cellular Uptake and Cytosolic Activation

Long-chain fatty acids enter the cell via protein-mediated transport and passive diffusion.[14][15][16][17][18][19] Once inside the cytosol, 11-methyltridecanoic acid would be activated to this compound by an acyl-CoA synthetase.[1]

Cellular_Uptake_and_Activation cluster_membrane Plasma Membrane Extracellular Space Extracellular Space Plasma Membrane Plasma Membrane Cytosol Cytosol 11-Methyltridecanoic Acid (extracellular) 11-Methyltridecanoic Acid (extracellular) Fatty Acid Transporter Fatty Acid Transporter 11-Methyltridecanoic Acid (extracellular)->Fatty Acid Transporter Uptake 11-Methyltridecanoic Acid (cytosolic) 11-Methyltridecanoic Acid (cytosolic) Fatty Acid Transporter->11-Methyltridecanoic Acid (cytosolic) This compound This compound 11-Methyltridecanoic Acid (cytosolic)->this compound Activation Acyl-CoA Synthetase Acyl-CoA Synthetase Acyl-CoA Synthetase->this compound CoA + ATP CoA + ATP CoA + ATP->Acyl-CoA Synthetase AMP + PPi AMP + PPi AMP + PPi->Acyl-CoA Synthetase

Cellular uptake and activation of 11-methyltridecanoic acid.
Mitochondrial and Peroxisomal β-Oxidation

Due to its methyl branch, this compound may undergo initial cycles of β-oxidation in peroxisomes to produce a shorter-chain acyl-CoA that can then be transported to the mitochondria for complete oxidation.[3][4][10][11] The transport of the acyl-CoA into the mitochondrial matrix is facilitated by the carnitine shuttle.[5][6][7][8][9]

Beta_Oxidation_Pathways cluster_cytosol Cytosol cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion This compound This compound Peroxisomal β-Oxidation Peroxisomal β-Oxidation This compound->Peroxisomal β-Oxidation Transport Shortened Acyl-CoA Shortened Acyl-CoA Peroxisomal β-Oxidation->Shortened Acyl-CoA Acetyl-CoA (Peroxisome) Acetyl-CoA (Peroxisome) Peroxisomal β-Oxidation->Acetyl-CoA (Peroxisome) Carnitine Shuttle Carnitine Shuttle Shortened Acyl-CoA->Carnitine Shuttle Transport to Mitochondria Mitochondrial β-Oxidation Mitochondrial β-Oxidation Carnitine Shuttle->Mitochondrial β-Oxidation Acetyl-CoA (Mitochondrion) Acetyl-CoA (Mitochondrion) Mitochondrial β-Oxidation->Acetyl-CoA (Mitochondrion) TCA Cycle TCA Cycle Acetyl-CoA (Mitochondrion)->TCA Cycle

Dual pathways for β-oxidation of branched-chain acyl-CoAs.

Experimental Protocols for Determining Subcellular Localization

The following protocols are generalized methods that can be adapted to specifically determine the subcellular localization of this compound.

Subcellular Fractionation by Differential Centrifugation

This protocol separates major organelles based on their size and density.

  • Cell Culture and Harvest: Grow cells of interest (e.g., hepatocytes, adipocytes) to confluency. Harvest cells by scraping in ice-cold phosphate-buffered saline (PBS).

  • Homogenization: Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer or a similar gentle method to rupture the plasma membrane while leaving organelles intact.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to pellet nuclei and intact cells.

    • Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 20,000 x g) for 20 minutes to pellet mitochondria and peroxisomes.

    • Transfer the resulting supernatant to an ultracentrifuge tube and spin at a high speed (e.g., 100,000 x g) for 1 hour to pellet microsomes (endoplasmic reticulum).

    • The final supernatant is the cytosolic fraction.

  • Purity Assessment: Analyze each fraction for organelle-specific marker proteins using Western blotting to assess the purity of the fractions.

  • Lipid Extraction and Analysis: Extract lipids from each fraction and analyze for the presence and quantity of this compound using mass spectrometry.

Subcellular_Fractionation_Workflow Cell Homogenate Cell Homogenate Low-Speed Centrifugation (1,000 x g) Low-Speed Centrifugation (1,000 x g) Cell Homogenate->Low-Speed Centrifugation (1,000 x g) Pellet 1 (Nuclei) Pellet 1 (Nuclei) Low-Speed Centrifugation (1,000 x g)->Pellet 1 (Nuclei) Supernatant 1 Supernatant 1 Low-Speed Centrifugation (1,000 x g)->Supernatant 1 Medium-Speed Centrifugation (20,000 x g) Medium-Speed Centrifugation (20,000 x g) Supernatant 1->Medium-Speed Centrifugation (20,000 x g) Pellet 2 (Mitochondria/Peroxisomes) Pellet 2 (Mitochondria/Peroxisomes) Medium-Speed Centrifugation (20,000 x g)->Pellet 2 (Mitochondria/Peroxisomes) Supernatant 2 Supernatant 2 Medium-Speed Centrifugation (20,000 x g)->Supernatant 2 High-Speed Centrifugation (100,000 x g) High-Speed Centrifugation (100,000 x g) Supernatant 2->High-Speed Centrifugation (100,000 x g) Pellet 3 (Microsomes) Pellet 3 (Microsomes) High-Speed Centrifugation (100,000 x g)->Pellet 3 (Microsomes) Supernatant 3 (Cytosol) Supernatant 3 (Cytosol) High-Speed Centrifugation (100,000 x g)->Supernatant 3 (Cytosol)

Workflow for subcellular fractionation by differential centrifugation.
Quantification by Mass Spectrometry

This protocol outlines the general steps for quantifying this compound in subcellular fractions.

  • Lipid Extraction: To each subcellular fraction, add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound). Extract lipids using a suitable solvent system (e.g., Folch or Bligh-Dyer method).

  • Hydrolysis and Derivatization: Hydrolyze the acyl-CoAs to release the free fatty acids. Derivatize the fatty acids to enhance their volatility and ionization efficiency for gas chromatography-mass spectrometry (GC-MS) or to improve their chromatographic separation and detection for liquid chromatography-mass spectrometry (LC-MS).

  • Mass Spectrometry Analysis:

    • GC-MS: Separate the derivatized fatty acids on a gas chromatograph and detect them using a mass spectrometer. Use selected ion monitoring (SIM) to specifically detect the ions corresponding to the derivatized 11-methyltridecanoic acid and the internal standard.

    • LC-MS/MS: Separate the derivatized or underivatized acyl-CoAs using liquid chromatography and detect them with a tandem mass spectrometer. Use multiple reaction monitoring (MRM) for high selectivity and sensitivity.

  • Quantification: Create a standard curve using known concentrations of this compound. Determine the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion

While direct experimental evidence for the cellular localization of this compound is currently unavailable, a strong theoretical framework based on the known metabolism of other branched-chain fatty acids can be established. It is highly probable that this molecule is primarily metabolized in the mitochondria and peroxisomes for energy production, with a transient presence in the cytosol for activation and transport, and potential incorporation into complex lipids in the endoplasmic reticulum. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these predictions, which will be crucial for a complete understanding of its biological role.

References

Structural Analysis of 11-Methyltridecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Methyltridecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. While specific detailed structural analysis and biochemical pathway involvement for this particular molecule are not extensively documented in publicly available literature, this guide provides a comprehensive overview of the structural characteristics and analytical methodologies applicable to long-chain branched acyl-CoAs. This document serves as a foundational resource, offering insights into the general properties, expected analytical data, and potential biological roles of molecules in this class, thereby providing a framework for the specific investigation of this compound.

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central to numerous metabolic processes, including fatty acid metabolism, the Krebs cycle, and the synthesis of complex lipids. They are thioester derivatives of coenzyme A, which activates the acyl group for biochemical reactions. Branched-chain fatty acids and their corresponding acyl-CoA derivatives are also integral to cellular function, often serving as precursors for the biosynthesis of unique lipids and participating in specific metabolic pathways. This compound, with its methyl branch at the eleventh carbon of a thirteen-carbon chain, represents a specific structure within this class of molecules. Understanding its structural properties is crucial for elucidating its biological function and potential as a therapeutic target or biomarker.

General Structural and Chemical Properties

This compound is characterized by a long hydrocarbon tail with a methyl branch, connected to a coenzyme A moiety via a thioester linkage. The fundamental properties of this molecule are provided below.

PropertyValueSource
Molecular FormulaC35H62N7O17P3S
Molecular Weight977.89 g/mol

Hypothetical Biosynthesis of this compound

The biosynthesis of branched-chain fatty acids, and subsequently their CoA esters, often utilizes branched-chain amino acid degradation pathways to generate the initial branched acyl-CoA primers. The following diagram illustrates a plausible biosynthetic route for a generic branched-chain acyl-CoA, which could be analogous to the formation of this compound.

Branched_Chain_Acyl_CoA_Biosynthesis Branched-Chain Amino Acid (e.g., Leucine) Branched-Chain Amino Acid (e.g., Leucine) alpha-Keto Acid alpha-Keto Acid Branched-Chain Amino Acid (e.g., Leucine)->alpha-Keto Acid Transamination Branched-Chain Acyl-CoA Primer Branched-Chain Acyl-CoA Primer alpha-Keto Acid->Branched-Chain Acyl-CoA Primer Decarboxylation Elongated Branched-Chain Acyl-CoA Elongated Branched-Chain Acyl-CoA Branched-Chain Acyl-CoA Primer->Elongated Branched-Chain Acyl-CoA Fatty Acid Synthase (+ Malonyl-CoA) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Elongated Branched-Chain Acyl-CoA

Caption: Hypothetical biosynthetic pathway for a branched-chain acyl-CoA.

Experimental Protocols for Structural Analysis

While specific experimental data for this compound is scarce, the following protocols outline standard methodologies for the synthesis and analysis of long-chain acyl-CoAs.

General Synthesis of a Long-Chain Acyl-CoA

The synthesis of an acyl-CoA, such as 1

Methodological & Application

Application Note: Quantitative Analysis of 11-Methyltridecanoyl-CoA in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 11-Methyltridecanoyl-CoA, a branched-chain fatty acyl-CoA, in biological samples. Fatty acyl-CoAs are critical intermediates in numerous metabolic pathways, including fatty acid beta-oxidation and synthesis.[1] Their accurate quantification is essential for understanding metabolic regulation and disease pathogenesis.[2] The described method utilizes a simple extraction procedure followed by reverse-phase chromatography and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode, offering high selectivity and sensitivity.

Metabolic Context of Branched-Chain Acyl-CoAs

This compound is a branched-chain fatty acyl-CoA. Such molecules are typically derived from the metabolism of branched-chain amino acids or from dietary sources. Once the corresponding fatty acid enters the cell, it is activated to its CoA thioester in the cytoplasm. It is then transported into the mitochondria for breakdown via a modified beta-oxidation pathway to produce smaller acyl-CoA units, such as acetyl-CoA and propionyl-CoA, which can then enter central carbon metabolism, for instance, the TCA cycle.

Simplified Metabolic Pathway of this compound cluster_outside Extracellular Space cluster_cell Cytoplasm cluster_mito Mitochondrion FattyAcid_ext 11-Methyltridecanoic Acid FattyAcid_int 11-Methyltridecanoic Acid FattyAcid_ext->FattyAcid_int Transport ACS Acyl-CoA Synthetase FattyAcid_int->ACS AcylCoA_int This compound AcylCoA_mito This compound AcylCoA_int->AcylCoA_mito CPT System ACS->AcylCoA_int ATP -> AMP+PPi BetaOx β-Oxidation AcylCoA_mito->BetaOx Products Acetyl-CoA, Propionyl-CoA BetaOx->Products TCA TCA Cycle Products->TCA

Caption: Metabolic activation and mitochondrial beta-oxidation of 11-Methyltridecanoic acid.

Experimental Protocol

This protocol provides a general framework. Optimization may be required for specific biological matrices.

Sample Preparation (Tissue)

A robust extraction is critical due to the unstable nature of acyl-CoAs.[3] This procedure combines protein precipitation and liquid-liquid extraction.

  • Homogenization: Weigh ~20-50 mg of frozen tissue and homogenize in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) or 2.5% (w/v) sulfosalicylic acid (SSA).[1] Add an appropriate amount of an internal standard (IS), such as a stable isotope-labeled or odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA, C17:0-CoA).

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Extraction: Transfer the supernatant to a new tube. Add 2 mL of ice-cold diethyl ether, vortex vigorously for 1 minute, and centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Drying: Discard the upper organic layer. Repeat the ether wash two more times. After the final wash, remove any residual ether by placing the open tube in a fume hood for 5-10 minutes or by passing a gentle stream of nitrogen over the sample.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a solvent that matches the initial LC mobile phase conditions (e.g., 50 mM ammonium (B1175870) acetate (B1210297) in water).[4] Vortex, sonicate for 2 minutes, and centrifuge at 20,000 x g for 2 minutes to pellet any debris.[4]

  • Analysis: Transfer the final supernatant to an LC-MS vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following conditions are a starting point and should be optimized for the specific LC-MS/MS system used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Setting
Column Reverse-phase C8 or C18, e.g., Phenomenex Kinetex 2.6 µm C18, 150 x 2.1 mm.[1]
Mobile Phase A 15 mM Ammonium Hydroxide (NH₄OH) in Water.[3][5]
Mobile Phase B 15 mM Ammonium Hydroxide (NH₄OH) in Acetonitrile.[3][5]
Flow Rate 0.4 mL/min.[3]
Gradient 0-2 min: 20% B; 2-10 min: 20% to 90% B; 10-12 min: 90% B; 12-12.1 min: 90% to 20% B; 12.1-15 min: 20% B.
Column Temperature 40°C
Injection Volume 5-10 µL

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+). Positive mode has been shown to be more sensitive for acyl-CoA analysis.[6]
Capillary Voltage 3.5 kV.[3]
Source Temperature 120°C
Desolvation Temperature 320°C
Collision Gas Argon
MRM Transitions See Table 3 below. The most common fragmentation for all CoA species in positive mode involves the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da) from the precursor ion [M+H]⁺.[1][6]

Table 3: MRM Transitions for this compound

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z) [M+H-507]⁺Collision Energy (eV)
This compound994.33487.3230 (Optimize)
Heptadecanoyl-CoA (IS)1022.38515.3730 (Optimize)

Workflow Visualization

The overall analytical process from sample receipt to final data reporting is summarized in the workflow diagram below.

LC-MS/MS Quantification Workflow Sample 1. Biological Sample (e.g., Tissue, Cells) Spike 2. Spike Internal Standard Sample->Spike Extract 3. Homogenization & Extraction (TCA/SSA) Spike->Extract Centrifuge 4. Centrifugation & Cleanup Extract->Centrifuge Reconstitute 5. Reconstitution Centrifuge->Reconstitute Inject 6. LC-MS/MS Analysis (MRM Mode) Reconstitute->Inject Integrate 7. Peak Integration Inject->Integrate Calibrate 8. Calibration Curve Generation Integrate->Calibrate Quantify 9. Concentration Calculation Calibrate->Quantify Report 10. Data Reporting Quantify->Report

Caption: Step-by-step workflow for the quantification of this compound.

Data Presentation and Results

Calibration Curve

A calibration curve should be prepared by spiking known amounts of a certified standard of this compound into a surrogate matrix (e.g., water or stripped serum). The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

Table 4: Example Calibration Curve Data

Nominal Conc. (ng/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)
0.5 (LLOQ)1,550151,0000.0103
1.03,200155,0000.0206
5.016,100153,5000.1049
25.082,500156,2000.5282
100.0335,000154,8002.1641
250.0845,000155,9005.4201
500.0 (ULOQ)1,690,000155,10010.8962
Linearity \multicolumn{3}{l}{r² > 0.995 }
Quantitative Analysis in Samples

The developed method should be validated for precision, accuracy, and sensitivity. The Lower Limit of Quantification (LLOQ) is defined as the lowest concentration on the calibration curve with acceptable precision (RSD ≤ 20%) and accuracy (80-120%).

Table 5: Example Quantitative Results from Mouse Liver Homogenate

Sample IDReplicateCalculated Conc. (ng/mL)Mean Conc. (ng/mL)Std. Dev.%RSD
Liver 1145.846.51.142.4%
247.3
346.4
Liver 2151.250.90.721.4%
250.1
351.4
Liver 3138.939.50.852.2%
240.2
339.4

Conclusion

The LC-MS/MS method described provides a selective, sensitive, and reliable approach for the quantification of this compound in biological matrices. The use of a stable-isotope labeled or odd-chain internal standard, coupled with a robust extraction procedure and optimized MRM parameters, ensures high-quality data suitable for metabolic research and drug development applications. This protocol serves as a comprehensive guide for researchers aiming to measure this and other related branched-chain acyl-CoA species.

References

Application Notes and Protocols for Studying 11-Methyltridecanoyl-CoA as a Substrate for Acyl-CoA Dehydrogenases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-CoA dehydrogenases (ACADs) are a class of mitochondrial flavoenzymes that catalyze the initial α,β-dehydrogenation step in fatty acid and branched-chain amino acid metabolism.[1][2] This reaction introduces a trans double bond between the C2 (α) and C3 (β) carbons of the acyl-CoA thioester substrate, transferring electrons to the electron transfer flavoprotein (ETF).[2] There are several members of the ACAD family, each with distinct but sometimes overlapping substrate specificities based on the chain length and structure of the fatty acyl-CoA. These include short-chain (SCAD), medium-chain (MCAD), long-chain (LCAD), and very-long-chain (VLCAD) acyl-CoA dehydrogenases, as well as those with specificity for branched-chain substrates like isovaleryl-CoA dehydrogenase (IVD) and short/branched-chain acyl-CoA dehydrogenase (SBCAD).

Recent research has highlighted a subset of ACADs, including LCAD and the more recently characterized ACAD10 and ACAD11, that exhibit significant activity towards long-chain and branched-chain fatty acyl-CoAs.[1][3][4][5][6] The unique structural features of their substrate-binding cavities allow them to accommodate bulky substrates that are not efficiently processed by other ACADs.[3][4][5][6]

Data Presentation: Substrate Specificity of Acyl-CoA Dehydrogenases for Branched-Chain Substrates

As kinetic data for 11-Methyltridecanoyl-CoA is not available, the following table summarizes the known activities of human long-chain acyl-CoA dehydrogenase (LCAD) and ACAD10 with various straight and branched-chain acyl-CoA substrates to guide researchers in selecting appropriate enzymes for initial screening. It is important to note that the optimal substrate for ACAD10 is still under investigation, and the activities reported for it are generally lower than those of other ACADs with their preferred substrates.[1]

EnzymeSubstrateRelative Activity/Observation
LCAD C12-CoA (Lauroyl-CoA)Optimal Substrate
C14-CoA (Myristoyl-CoA)Optimal Substrate
Branched-Chain Fatty Acyl-CoAsGeneral activity observed
3α, 7α, 12α-trihydroxy-5β-cholestan-26-oyl-CoA (THC-CoA)Activity demonstrated, indicating a large substrate binding pocket
ACAD10 R,S-2-Methyl-C15-CoA (R,S-2-Methylpentadecanoyl-CoA)Significant activity observed (1.4 mU/mg at 150 µM)
2S-Methyl-C15-CoALow activity observed
2-Methyl-C16-CoALow activity observed
2-Methyl-C19-CoAMinimal, but detectable activity
3-Methyl-iso-C15-CoAMinimal, but detectable activity
Straight-chain Acyl-CoAs (C6-C22)No activity detected under standard assay conditions

Data compiled from He et al., 2011 and Narayanan et al., 2024.[1][5]

Mandatory Visualizations

Signaling Pathway Diagram

acyl_coa_dehydrogenase_reaction cluster_reaction Acyl-CoA Dehydrogenase Catalyzed Reaction 11_Methyltridecanoyl_CoA This compound ACAD Acyl-CoA Dehydrogenase (e.g., LCAD, ACAD10) 11_Methyltridecanoyl_CoA->ACAD Substrate Binding FADH2 FADH2 ACAD->FADH2 Enzyme-bound Enoyl_CoA 11-Methyl-trans-2-tridecenoyl-CoA ACAD->Enoyl_CoA Product Release FAD FAD FAD->ACAD ETF_ox ETF (oxidized) FADH2->ETF_ox Electron Transfer ETF_red ETF (reduced) ETF_ox->ETF_red Respiratory_Chain Mitochondrial Respiratory Chain ETF_red->Respiratory_Chain Electron Transfer

Caption: General reaction mechanism of Acyl-CoA Dehydrogenase with this compound.

Experimental Workflow Diagram

experimental_workflow cluster_workflow Workflow for ACAD Activity Assay Start Start: Obtain Purified ACAD and Substrate Prepare_Reagents Prepare Assay Buffer and Reagents (ETF or Ferricenium, Substrate dilutions) Start->Prepare_Reagents Assay_Setup Set up Reaction in Microplate or Cuvette (Enzyme, Buffer, Electron Acceptor) Prepare_Reagents->Assay_Setup Initiate_Reaction Initiate Reaction by Adding This compound Assay_Setup->Initiate_Reaction Monitor_Signal Monitor Signal Change over Time (Fluorescence or Absorbance) Initiate_Reaction->Monitor_Signal Calculate_Rate Calculate Initial Reaction Velocity (V₀) Monitor_Signal->Calculate_Rate Kinetic_Analysis Plot V₀ vs. [Substrate] Determine Km and Vmax Calculate_Rate->Kinetic_Analysis End End: Kinetic Parameters Determined Kinetic_Analysis->End

Caption: Experimental workflow for determining ACAD kinetic parameters.

Experimental Protocols

Two well-established methods for assaying ACAD activity are presented below. The choice of assay depends on the availability of purified components and instrumentation. The ETF fluorescence reduction assay is considered the gold standard as it uses the physiological electron acceptor, while the ferricenium assay is a simpler, aerobic alternative.[2][7]

Protocol 1: ETF Fluorescence Reduction Assay (Anaerobic)

This assay measures the decrease in ETF fluorescence as it is reduced by the ACAD enzyme upon oxidation of the acyl-CoA substrate.[2] This protocol is adapted for a microplate format.[2]

Materials:

  • Purified recombinant ACAD enzyme (e.g., LCAD, ACAD10)

  • Purified recombinant Electron Transfer Flavoprotein (ETF)

  • This compound stock solution (e.g., 10 mM in water)

  • Anaerobic assay buffer: 50 mM HEPES or potassium phosphate, pH 7.6, containing 0.1 mM EDTA.

  • Enzymatic deoxygenation system:

    • Glucose oxidase (e.g., 100 U/mL)

    • Catalase (e.g., 1000 U/mL)

    • Glucose (10 mM final concentration in assay buffer)

  • 96-well black microplate

  • Microplate reader with fluorescence detection (Excitation: ~436 nm, Emission: ~495 nm)

Procedure:

  • Preparation: Prepare all solutions and keep them on ice. Create a range of this compound dilutions in the assay buffer to determine kinetic parameters (e.g., 0.5 µM to 100 µM final concentration).

  • Deoxygenation: To the anaerobic assay buffer, add the glucose oxidase and catalase to create the deoxygenation "cocktail".

  • Assay Setup: In each well of the 96-well plate, add the following in order:

    • Anaerobic assay buffer with the deoxygenation system to a final volume of 200 µL.

    • Purified ETF to a final concentration of 2-5 µM.

    • Purified ACAD enzyme (e.g., 50-200 ng).

  • Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow for complete deoxygenation.

  • Reaction Initiation: Initiate the reaction by adding a small volume of the this compound dilution to each well. Mix gently.

  • Data Acquisition: Immediately begin monitoring the decrease in fluorescence at 495 nm (excitation at 436 nm) every 15-30 seconds for 5-10 minutes.

  • Analysis:

    • Determine the initial rate of reaction (V₀) from the linear portion of the fluorescence decay curve. The rate is proportional to the change in fluorescence over time.

    • Plot V₀ against the substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.

Protocol 2: Ferricenium Hexafluorophosphate (B91526) Spectrophotometric Assay (Aerobic)

This assay uses the artificial electron acceptor ferricenium, which becomes reduced upon accepting electrons from the ACAD-FADH₂ complex. The reduction of the ferricenium ion is monitored by the decrease in absorbance at 300 nm.[7]

Materials:

  • Purified recombinant ACAD enzyme (e.g., LCAD, ACAD10)

  • This compound stock solution (e.g., 10 mM in water)

  • Assay buffer: 50 mM potassium phosphate, pH 7.6.

  • Ferricenium hexafluorophosphate stock solution (e.g., 10 mM in water). Note: Prepare fresh.

  • UV-transparent cuvettes or microplate

  • Spectrophotometer or microplate reader capable of measuring absorbance at 300 nm.

Procedure:

  • Preparation: Prepare all solutions and equilibrate them to the desired assay temperature (e.g., 25°C or 37°C). Prepare a range of this compound dilutions in the assay buffer.

  • Assay Setup: In a 1 mL cuvette (or microplate well adjusted for volume), add the following:

    • Assay buffer to a final volume of 1 mL.

    • Ferricenium hexafluorophosphate to a final concentration of 50-150 µM.

    • Purified ACAD enzyme (e.g., 10-100 nM).

  • Baseline Measurement: Mix the components and measure the baseline absorbance at 300 nm for 1-2 minutes to ensure stability.

  • Reaction Initiation: Initiate the reaction by adding a small volume of the this compound dilution. Mix quickly by inverting the cuvette or by gentle pipetting.

  • Data Acquisition: Immediately begin recording the decrease in absorbance at 300 nm continuously for 3-5 minutes.

  • Analysis:

    • Calculate the initial reaction rate (V₀) from the slope of the linear portion of the absorbance curve using the molar extinction coefficient for ferricenium (ε₃₀₀ ≈ 4.3 mM⁻¹cm⁻¹).

    • Plot V₀ against the substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Concluding Remarks

The study of how acyl-CoA dehydrogenases process branched-chain substrates like this compound is crucial for understanding the full scope of fatty acid metabolism and its implications in health and disease. While direct kinetic data for this specific substrate is currently lacking, the protocols provided here offer robust and established methods for its empirical determination. The substrate specificity data for analogous compounds suggest that LCAD and ACAD10 are promising candidates for initial investigations. These studies will contribute valuable knowledge to the field and may have implications for the development of therapeutics targeting fatty acid oxidation pathways.

References

Application Note: Chromatographic Separation of 11-Methyltridecanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-Methyltridecanoyl-CoA is a branched-chain fatty acyl-CoA that may play a role in various metabolic pathways. The presence of a methyl group at the 11th position creates stereoisomers, the distinct separation and quantification of which are crucial for understanding their specific biological functions and for drug development processes. This document provides a detailed protocol for the chromatographic separation of this compound isomers using Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS). While gas chromatography (GC) is a traditional method for fatty acid analysis, LC-based methods are often preferred for their ability to distinguish between straight-chain and branched-chain fatty acids without the need for extensive derivatization to increase volatility.[1]

Experimental Protocols

Objective: To develop a robust method for the separation and quantification of this compound isomers. The protocol is based on the principles of reversed-phase chromatography, which separates compounds based on their hydrophobicity.

1. Sample Preparation: Hydrolysis and Extraction

Since acyl-CoAs are thermally labile and not volatile, direct analysis by GC is challenging. Therefore, a common approach involves the hydrolysis of the thioester bond to release the free fatty acid, which can then be analyzed by LC-MS or derivatized for GC-MS. For LC-MS analysis, which is detailed here, derivatization is often not required, simplifying the workflow.

  • Reagents:

    • Potassium Hydroxide (2 M in 70% Ethanol)

    • Hexane (B92381) (HPLC grade)

    • Formic Acid (0.1% in water, LC-MS grade)

    • Internal Standard (e.g., a deuterated analog of the analyte)

  • Protocol:

    • To 100 µL of the sample containing this compound, add a known amount of the internal standard.

    • Add 500 µL of 2 M KOH in 70% ethanol.

    • Incubate the mixture at 60°C for 1 hour to hydrolyze the CoA ester.

    • After cooling to room temperature, acidify the mixture to a pH of approximately 3 with 6 M HCl.

    • Extract the released 11-methyltridecanoic acid by adding 1 mL of hexane and vortexing for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate the phases.

    • Transfer the upper hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for UHPLC-MS analysis.

2. UHPLC-MS Analysis

The separation of fatty acid isomers can be achieved using a high-resolution reversed-phase column. A C18 column is often suitable for the separation of long-chain fatty acid isomers.[1]

  • Instrumentation:

    • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Column: A charged surface hybrid (CSH) C18 column is recommended for enhanced peak shape and resolution of fatty acid isomers.[1] (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-15 min: 30-95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95-30% B

      • 18.1-22 min: 30% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Capillary Voltage: 2.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Data Acquisition: Full scan mode (m/z 50-500) and targeted MS/MS for quantification.

Data Presentation

The following table summarizes hypothetical quantitative data for the separation of two isomers of 11-Methyltridecanoic acid.

AnalyteRetention Time (min)m/z (M-H)⁻Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Isomer 112.5227.190.51.5
Isomer 212.8227.190.51.5
Internal Standard12.6231.22--

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to data analysis for the chromatographic separation of this compound isomers.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample containing This compound Isomers B Add Internal Standard A->B C Alkaline Hydrolysis (2M KOH, 60°C) B->C D Acidification C->D E Liquid-Liquid Extraction (Hexane) D->E F Evaporation & Reconstitution E->F G UHPLC Separation (C18 Column) F->G H Mass Spectrometry Detection (ESI Negative Mode) G->H I Chromatogram Generation H->I J Peak Integration & Quantification I->J K Data Reporting J->K G A Fatty Acyl-CoA (e.g., this compound) B Dehydrogenation (Acyl-CoA Dehydrogenase) A->B FAD -> FADH2 C Hydration (Enoyl-CoA Hydratase) B->C D Dehydrogenation (Hydroxyacyl-CoA Dehydrogenase) C->D NAD+ -> NADH E Thiolytic Cleavage (Thiolase) D->E F Acetyl-CoA E->F G Fatty Acyl-CoA (n-2 carbons) E->G G->B Re-enters cycle

References

Application Notes and Protocols for the Development of a Multiple Reaction Monitoring (MRM) Assay for 11-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) and their corresponding acyl-Coenzyme A (acyl-CoA) esters are increasingly recognized for their diverse biological roles, impacting cellular signaling, energy metabolism, and membrane structure.[1][2][3][4][5] 11-Methyltridecanoyl-CoA is a specific, long-chain branched acyl-CoA whose precise metabolic fate and signaling functions are areas of active investigation. Accurate and sensitive quantification of this compound in biological matrices is crucial for elucidating its physiological and pathological significance.

Multiple Reaction Monitoring (MRM) mass spectrometry is a highly sensitive and specific technique for the targeted quantification of molecules in complex samples.[6][7] This document provides a detailed protocol for the development and validation of a robust MRM assay for this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Assay

The MRM assay for this compound is based on the principles of tandem mass spectrometry. The method involves the selective monitoring of a specific precursor-to-product ion transition for the target analyte. In the case of acyl-CoAs, a common and dominant fragmentation pattern involves the neutral loss of the phosphorylated ADP moiety (507 Da) from the precursor ion.[8][9] This characteristic fragmentation provides a highly specific transition for quantification.

The workflow for developing this MRM assay is outlined below:

MRM_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Biological Sample (Tissue/Cells) Extraction Acyl-CoA Extraction Sample_Collection->Extraction Cleanup Solid Phase Extraction (SPE) Extraction->Cleanup LC_Separation Reverse-Phase LC Separation Cleanup->LC_Separation MS_Detection Triple Quadrupole MS LC_Separation->MS_Detection MRM MRM Data Acquisition MS_Detection->MRM Peak_Integration Peak Integration MRM->Peak_Integration Quantification Quantification using Internal Standard Peak_Integration->Quantification

Figure 1: General workflow for the MRM-based quantification of this compound.

Experimental Protocols

Materials and Reagents
  • This compound standard (synthesis may be required if not commercially available)

  • Internal Standard (IS): Heptadecanoyl-CoA or a stable isotope-labeled analog of the analyte.

  • Acetonitrile (B52724), Methanol, Isopropanol (LC-MS grade)

  • Ammonium (B1175870) hydroxide

  • Formic acid

  • Potassium phosphate (B84403) monobasic

  • Bovine serum albumin (fatty acid-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Ultrapure water

Sample Preparation Protocol

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[8][9]

  • Homogenization:

    • For tissue samples, weigh approximately 50 mg of frozen tissue and homogenize in 1 mL of ice-cold extraction buffer (2:2:1 isopropanol:50 mM KH2PO4 pH 7.2:glacial acetic acid) containing a known amount of internal standard.

    • For cultured cells, wash the cell pellet with ice-cold PBS, and then resuspend in 500 µL of ice-cold extraction buffer with internal standard.

  • Lipid Removal:

    • Add 1 mL of petroleum ether to the homogenate, vortex vigorously for 1 minute, and centrifuge at 100 x g for 2 minutes to separate the phases.

    • Carefully remove and discard the upper organic phase.

    • Repeat the petroleum ether wash two more times.

  • Protein Precipitation and Acyl-CoA Extraction:

    • To the lower aqueous phase, add 10 µL of saturated (NH4)2SO4 followed by 1.2 mL of a 2:1 methanol:chloroform mixture.

    • Vortex for 5 minutes and let stand at room temperature for 20 minutes.

    • Centrifuge at 21,000 x g for 2 minutes.

  • Drying and Reconstitution:

    • Transfer the supernatant to a new tube and dry under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 15 mM ammonium hydroxide).

LC-MS/MS Method Development

Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

MRM Transition Determination:

The precursor ion ([M+H]+) for this compound (C35H62N7O17P3S, MW = 977.89) is calculated to be m/z 978.9. The primary product ion results from the neutral loss of 507 Da.

  • Primary MRM Transition: 978.9 -> 471.9

Additional product ions may be generated from the fragmentation of the acyl chain, which can be used for confirmation.

Fragmentation cluster_precursor Precursor Ion cluster_product Product Ions Precursor This compound [M+H]+ m/z 978.9 Product1 [M+H - 507]+ m/z 471.9 Precursor->Product1 Neutral Loss of 507 Da Product2 Acylium Ion (Further Fragmentation) Precursor->Product2 Fragmentation of Acyl Chain

Figure 2: Proposed fragmentation of this compound for MRM.

Data Presentation and Quantitative Analysis

The quantitative data from the MRM assay should be summarized in tables for clear comparison. Below are example tables for presenting validation and sample analysis data.

Table 1: MRM Transitions and Optimized MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound978.9471.910035
This compound (confirmatory)978.9To be determined empirically100To be determined empirically
Heptadecanoyl-CoA (IS)1019.0512.010035

Table 2: Method Validation Summary

ParameterResultAcceptance Criteria
Linearity (r²)> 0.99> 0.99
Lower Limit of Quantification (LLOQ)To be determinedS/N > 10
Accuracy (% bias)-5% to +5%± 15%
Precision (% CV)< 10%< 15%
Recovery (%)85-110%80-120%
Matrix Effect (%)90-110%85-115%

Table 3: Quantification of this compound in Samples

Sample IDSample TypePeak Area (Analyte)Peak Area (IS)Analyte/IS RatioConcentration (ng/mL)
Control 1Liver Tissue15,23450,1230.304Calculated Value
Control 2Liver Tissue16,01251,5670.310Calculated Value
Treated 1Liver Tissue45,87649,8760.920Calculated Value
Treated 2Liver Tissue47,12350,5430.932Calculated Value

Conclusion

This document provides a comprehensive guide for the development of a sensitive and specific MRM assay for the quantification of this compound. The detailed protocols for sample preparation, LC-MS/MS analysis, and data handling will enable researchers to accurately measure this branched-chain acyl-CoA in various biological matrices. The successful implementation of this assay will facilitate a deeper understanding of the metabolic roles and potential therapeutic relevance of this compound.

References

Troubleshooting & Optimization

challenges in detecting 11-Methyltridecanoyl-CoA in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 11-Methyltridecanoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the detection of this branched-chain acyl-CoA in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to detect in complex samples?

A1: The detection of this compound is challenging due to a combination of factors:

  • Low Abundance: Branched-chain acyl-CoAs are often present at very low concentrations in biological matrices, making them difficult to distinguish from background noise.

  • Isomeric Overlap: Samples may contain multiple structural isomers of methyltridecanoyl-CoA (e.g., 10-methyl, 12-methyl), which can have very similar chromatographic and mass spectrometric properties, leading to co-elution and difficulty in definitive identification.[1]

  • Lack of Commercial Standards: A certified analytical standard for this compound may not be readily available, which complicates method development, instrument calibration, and absolute quantification.[2]

  • Analyte Instability: Acyl-CoA thioesters are susceptible to hydrolysis, especially at non-optimal pH and temperatures, leading to sample degradation and inaccurate measurements.[3][4]

  • Matrix Effects: Components of complex biological samples (e.g., salts, lipids, proteins) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.

Q2: What is the recommended analytical technique for detecting this compound?

A2: The most suitable and widely used technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[3][5][6] This method offers the high sensitivity and selectivity required for detecting low-abundance analytes in complex mixtures. A reversed-phase chromatographic separation is typically employed to resolve this compound from other acyl-CoAs and matrix components, followed by detection using a tandem mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode for enhanced specificity and quantification.[6][7]

Q3: How can I differentiate this compound from its isomers?

A3: Differentiating isomers is a significant analytical challenge.[1][8] Here are some strategies:

  • High-Resolution Chromatography: Utilize ultra-high-performance liquid chromatography (UHPLC) with a high-resolution analytical column (e.g., a long C18 column with a small particle size) to achieve the best possible separation of isomers.[1]

  • Chromatographic Method Optimization: Experiment with different mobile phase compositions, gradients, and temperatures to maximize the resolution between isomeric peaks.

  • High-Resolution Mass Spectrometry (HRMS): While isomers have the same mass, HRMS can help in confirming the elemental composition and distinguishing the target analyte from other co-eluting species with slightly different masses.

  • Tandem MS (MS/MS) Fragmentation Analysis: Carefully analyze the MS/MS fragmentation patterns. While the spectra of isomers can be very similar, there might be subtle differences in the relative abundances of certain fragment ions that can aid in identification, especially with high-energy collision dissociation.

  • Use of Authentic Standards: If available, compare the retention time and fragmentation pattern of the analyte in your sample to that of a certified this compound standard. If a standard for the exact isomer is not available, using standards of other methyltridecanoyl-CoA isomers can help in understanding the chromatographic behavior and fragmentation of this class of molecules.

Troubleshooting Guides

Issue 1: Poor or No Signal for this compound
Question Possible Cause & Solution
Are you confident in your sample preparation? Cause: Inefficient extraction or degradation of the analyte. Solution: Ensure rapid quenching of metabolic activity at the start of your protocol. Use an optimized extraction solvent, such as a mixture of isopropanol, acetonitrile, and water.[9] Always keep samples on ice or at 4°C during preparation.[3] Consider using solid-phase extraction (SPE) for sample cleanup and concentration.
Have you optimized your mass spectrometer settings? Cause: Suboptimal ionization or fragmentation parameters. Solution: If a standard is available, perform a direct infusion to optimize parameters like spray voltage, gas flows, and collision energy. If no standard is available, use a structurally similar acyl-CoA to get starting parameters. Operate in positive electrospray ionization (ESI+) mode, as acyl-CoAs are generally more efficiently ionized under these conditions.
Are you using the correct MRM transitions? Cause: Incorrect precursor or product ion selection. Solution: The precursor ion will be the [M+H]+ of this compound. A common and abundant product ion for all acyl-CoAs results from the neutral loss of the phosphorylated ADP moiety (a loss of 507 Da). Other, less abundant but more structurally informative fragment ions should also be investigated.
Issue 2: High Background Noise or Matrix Effects
Question Possible Cause & Solution
Is your sample sufficiently clean? Cause: Co-eluting matrix components are interfering with ionization. Solution: Incorporate a robust sample cleanup step. Solid-phase extraction (SPE) is highly effective for removing salts and other interferences. You can also try a protein precipitation step followed by a liquid-liquid extraction.
Have you considered chromatographic modifications? Cause: The analyte is co-eluting with interfering compounds. Solution: Adjust the chromatographic gradient to better separate the this compound peak from the surrounding matrix peaks. A shallower gradient around the expected elution time can improve resolution.
Are you using an internal standard? Cause: No way to correct for matrix-induced signal suppression or enhancement. Solution: Use a stable isotope-labeled internal standard of a similar acyl-CoA if an exact match for this compound is not available. This will help to normalize for variations in extraction efficiency and matrix effects.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells
  • Cell Harvesting and Quenching:

    • Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add a pre-chilled extraction solvent (e.g., 2:2:1 acetonitrile:methanol:water) to the culture plate to quench metabolic activity and lyse the cells.[9]

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Extraction:

    • Vortex the cell lysate vigorously for 10 minutes at 4°C.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation for LC-MS/MS:

    • Carefully transfer the supernatant to a new tube.

    • For concentrated samples, the supernatant can be dried under a stream of nitrogen and reconstituted in a smaller volume of a suitable solvent (e.g., 95:5 water:acetonitrile with 10 mM ammonium (B1175870) acetate).[10]

    • If necessary, perform a solid-phase extraction (SPE) for further cleanup.

    • Transfer the final extract to an autosampler vial for analysis. Using glass vials is recommended to minimize analyte loss.[3][4]

Protocol 2: LC-MS/MS Analysis of this compound
  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) or 0.1% formic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A shallow gradient optimized to separate long-chain acyl-CoAs. For example, start at a low percentage of B, hold for 1-2 minutes, then ramp up to a high percentage of B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z for [M+H]+ of this compound.

    • Product Ions (Q3): Monitor multiple transitions. A primary, sensitive transition is the neutral loss of 507. Other, more specific product ions corresponding to the fragmentation of the acyl chain should be determined empirically if a standard is available, or predicted based on the fragmentation of similar branched-chain acyl-CoAs.

Quantitative Data Summary

Due to the limited specific data available for this compound, the following table provides a general overview of parameters for the analysis of long-chain acyl-CoAs by LC-MS/MS, which can be used as a starting point for method development.

ParameterTypical Value/RangeNotes
Molecular Weight 977.89 g/mol For this compound.[11]
Precursor Ion [M+H]+ m/z 978.9Approximate m/z for the singly charged ion.
Primary Product Ion Precursor - 507Corresponds to the neutral loss of the adenosine (B11128) diphosphate (B83284) moiety.
Limit of Detection (LOD) Low fmol to pmol rangeHighly dependent on the instrument, matrix, and sample preparation.
Linear Range Typically 2-3 orders of magnitudeRequires a calibration curve with an appropriate internal standard.

Visualizations

Experimental Workflow for this compound Detection

workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing start Biological Sample (Cells, Tissue) quench Metabolic Quenching (e.g., cold solvent) start->quench extract Acyl-CoA Extraction (e.g., LLE or SPE) quench->extract concentrate Drying & Reconstitution extract->concentrate lc UPLC Separation (C18 column) concentrate->lc ms Tandem MS Detection (ESI+, MRM mode) lc->ms integrate Peak Integration & Quantification ms->integrate confirm Isomer Confirmation (Retention Time, Ratios) integrate->confirm end Concentration of This compound confirm->end Final Result

References

improving the stability of 11-Methyltridecanoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 11-Methyltridecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a coenzyme A (CoA) derivative of 11-methyltridecanoic acid, a branched-chain fatty acid.[1] Like other long-chain acyl-CoAs, it is a key metabolic intermediate. Its stability is a major concern during extraction due to the presence of a labile thioester bond, which is susceptible to chemical and enzymatic hydrolysis.[2][3] Factors such as pH, temperature, and the presence of esterases can lead to significant degradation of the molecule, resulting in inaccurate quantification.

Q2: What are the critical factors to control during the extraction of this compound?

To ensure the stability and improve the recovery of this compound, the following factors are critical:

  • Temperature: All steps of the extraction process should be carried out at low temperatures (on ice or at 4°C) to minimize enzymatic activity and chemical degradation.[4]

  • pH: An acidic environment (pH 4.0-5.0) is crucial to inhibit the activity of thioesterases, which are highly active at neutral or alkaline pH.[5]

  • Rapid Processing: Minimize the time between sample collection and extraction to prevent degradation by endogenous enzymes.[6]

  • Solvent Choice: A combination of organic solvents, such as acetonitrile (B52724) and isopropanol (B130326), is effective for extracting long-chain acyl-CoAs.[7]

  • Storage: For long-term storage, extracts should be kept as a dry pellet at -80°C.[4] Reconstitution should be done just before analysis.

Q3: What is a suitable internal standard for the quantification of this compound?

The ideal internal standard is a stable isotope-labeled version of this compound. However, if this is not commercially available, an odd-chain acyl-CoA such as heptadecanoyl-CoA (C17:0) is a suitable alternative as it is not typically found in most biological samples.[4]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Recovery of this compound Sample Degradation: The thioester bond is prone to hydrolysis.- Ensure immediate processing of fresh tissue or flash-freeze in liquid nitrogen and store at -80°C. - Maintain acidic conditions (pH 4-5) throughout the extraction.[5] - Keep samples on ice at all times.[4]
Inefficient Extraction: The chosen solvent may not be optimal for this branched-chain acyl-CoA.- Use a proven solvent system such as acetonitrile/isopropanol in combination with an acidic buffer.[7] - Ensure thorough homogenization of the tissue to maximize surface area for extraction.
Loss during Solid-Phase Extraction (SPE): The compound may not be binding or eluting properly from the SPE column.- Select an appropriate SPE sorbent (e.g., weak anion exchange) and optimize the wash and elution solvents.[7] - Consider a protocol that does not require SPE if recovery issues persist.[4]
Inconsistent Results Between Replicates Variable Sample Handling: Differences in timing or temperature during extraction.- Standardize the entire workflow, ensuring each sample is treated identically. - Use a consistent amount of starting material.
Incomplete Homogenization: Non-homogenous samples will lead to variable extraction efficiency.- Visually inspect for complete tissue disruption after homogenization.
Poor Chromatographic Peak Shape (LC-MS Analysis) Adsorption to Surfaces: The phosphate (B84403) groups of acyl-CoAs can adhere to metal and glass surfaces.- Consider using glass vials instead of plastic for sample storage and analysis.[4] - A phosphate methylation derivatization step can improve peak shape.[4]
Suboptimal Mobile Phase: The pH and composition of the mobile phase can affect peak symmetry.- For long-chain acyl-CoAs, an alkaline mobile phase may be preferred to reduce peak tailing.[3]

Data Presentation

Table 1: Comparison of Extraction Methodologies for Long-Chain Acyl-CoAs

Method Key Features Reported Recovery Rate Reference
Acidic Buffer Homogenization with HPLC Homogenization in KH2PO4 buffer (pH 4.9), extraction with acetonitrile and isopropanol, followed by HPLC analysis.70-80%[5]
Anion Exchange SPE Tissue extraction followed by purification on a 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel column.83-90% (for the SPE step)[7]
UHPLC-ESI-MS/MS with Harmonized Chromatography A method combining reversed-phase and hydrophilic interaction liquid chromatography.90-111%[8]

Table 2: Influence of Storage Conditions on Long-Chain Fatty Acid Stability

Storage Temperature Duration Sample Type Observed Effect on Fatty Acids Reference
4°C and 20°C52 weeksBiodiesel (Fatty Acid Methyl Esters)<10% degradation[9]
40°C52 weeksBiodiesel (Fatty Acid Methyl Esters)~40% degradation[9]
-20°C and -80°C52 weeksPlasmaStable[10]
-20°C52 weeksRed Blood Cells (without antioxidant)Faster degradation than at -80°C[10]
-80°C52 weeksSerum (without antioxidant)Faster degradation than at -20°C[10]

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[5][7]

Materials:

  • Frozen tissue sample

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium (B1175870) Sulfate (B86663) ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol (B129727)

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (B78521) (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

    • Add 2 mL of isopropanol and homogenize again.

  • Liquid-Liquid Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 4 mL of acetonitrile, vortex, and centrifuge at 2000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

    • Add 2 mL of saturated ammonium sulfate to the supernatant, vortex, and centrifuge to separate the phases.

    • Collect the upper organic phase containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column with 2 mL of methanol followed by 2 mL of the extraction solvent (acetonitrile/isopropanol).

    • Load the organic phase from the previous step onto the column.

    • Wash the column with 2 mL of the extraction solvent.

    • Wash the column with 2 mL of 2% formic acid in methanol.

    • Elute the acyl-CoAs with 2 mL of 2% ammonium hydroxide in methanol, followed by 2 mL of 5% ammonium hydroxide in methanol.

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a stream of nitrogen at room temperature.

    • Reconstitute the dried pellet in a suitable solvent for your analytical method (e.g., methanol or a buffered solution) immediately before analysis.

Mandatory Visualization

Branched_Chain_Fatty_Acid_Metabolism cluster_amino_acid_catabolism Amino Acid Catabolism cluster_fatty_acid_synthesis Fatty Acid Synthesis cluster_beta_oxidation β-Oxidation Branched-Chain\nAmino Acids\n(e.g., Leucine) Branched-Chain Amino Acids (e.g., Leucine) Branched-Chain\nα-Keto Acids Branched-Chain α-Keto Acids Branched-Chain\nAmino Acids\n(e.g., Leucine)->Branched-Chain\nα-Keto Acids BCAT Branched-Chain\nAcyl-CoA Precursors Branched-Chain Acyl-CoA Precursors Branched-Chain\nα-Keto Acids->Branched-Chain\nAcyl-CoA Precursors BCKDH This compound This compound Branched-Chain\nAcyl-CoA Precursors->this compound Elongation Acetyl-CoA Acetyl-CoA This compound->Acetyl-CoA α- and β-oxidation Propionyl-CoA Propionyl-CoA This compound->Propionyl-CoA α- and β-oxidation Malonyl-CoA Malonyl-CoA Fatty Acid Synthase Fatty Acid Synthase Malonyl-CoA->Fatty Acid Synthase Fatty Acid Synthase->this compound TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Propionyl-CoA->TCA Cycle via Succinyl-CoA

References

Technical Support Center: Analysis of 11-Methyltridecanoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of mass spectrometry source conditions for 11-Methyltridecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental workflows.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound and other long-chain fatty acyl-CoAs.

Issue 1: Low or No Signal Intensity

Question: I am not seeing a peak for this compound, or the signal is very weak. What are the potential causes and how can I troubleshoot this?

Answer: Low signal intensity is a frequent challenge in the analysis of acyl-CoAs. Several factors, from sample preparation to instrument settings, can contribute to this issue.

  • Potential Causes & Solutions:

    • Inefficient Ionization: this compound, like other long-chain acyl-CoAs, ionizes most effectively in positive electrospray ionization (ESI) mode.[1][2][3] Confirm that your mass spectrometer is operating in the correct polarity.

    • Suboptimal Source Conditions: The settings of the ESI source are critical. Parameters such as capillary voltage, cone voltage, desolvation temperature, and gas flows must be optimized. Refer to the Table of Optimized Source Conditions below for recommended starting points. A systematic optimization should be performed by infusing a standard solution and adjusting each parameter to maximize the signal of the precursor ion.

    • Sample Degradation: Acyl-CoAs are known to be unstable and can degrade due to improper handling or storage.[4] Ensure samples are processed quickly on ice and stored at -80°C. Avoid repeated freeze-thaw cycles.

    • Ion Suppression: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte. This is a common issue in complex biological samples. Improving sample cleanup, for instance by using solid-phase extraction (SPE), can mitigate this effect.[5] Additionally, ensuring proper chromatographic separation from interfering species is crucial.

    • Adduct Formation: The presence of salts can lead to the formation of adducts (e.g., [M+Na]+, [M+K]+), which can split the signal from the desired protonated molecule ([M+H]+) and reduce its intensity.[6] Using LC-MS grade solvents and minimizing salt content in the sample and mobile phase can help.

    • Instrument Contamination: A dirty ion source or mass spectrometer optics can lead to a general loss of sensitivity. Regular cleaning and maintenance are essential for optimal performance.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My chromatographic peak for this compound is tailing. What could be the cause and how can I improve the peak shape?

Answer: Peak tailing can compromise resolution and integration, leading to inaccurate quantification. It is often related to interactions on the analytical column or issues with the chromatographic conditions.

  • Potential Causes & Solutions:

    • Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based C18 columns can interact with the polar head group of acyl-CoAs, causing peak tailing.[4][7][8] Using a mobile phase with a slightly acidic pH (e.g., with 0.1% formic acid) can help to suppress the ionization of silanol groups.[7] Alternatively, using a base-deactivated or end-capped column can minimize these interactions.[7]

    • Column Overloading: Injecting too much sample can lead to peak distortion.[4] Try diluting the sample or reducing the injection volume.

    • Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape. If the problem persists with fresh samples and mobile phases, consider replacing the analytical column.

    • Extra-Column Dead Volume: Excessive tubing length or improper connections between the injector, column, and detector can cause band broadening and peak tailing.[9] Ensure all connections are secure and use tubing with the appropriate inner diameter.

Issue 3: Retention Time Shifts

Question: The retention time for this compound is inconsistent between injections. What could be causing this?

Answer: Stable retention times are critical for reliable identification and quantification. Fluctuations often point to issues with the LC system or sample matrix.

  • Potential Causes & Solutions:

    • Inadequate Column Equilibration: The column must be properly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to shifting retention times, especially in gradient elution.

    • Mobile Phase Composition: Inconsistent mobile phase preparation can cause retention time drift. Ensure accurate and consistent preparation of all mobile phases.

    • Fluctuations in Column Temperature: Maintaining a constant column temperature is important for reproducible chromatography. Use a column oven to control the temperature.

    • Matrix Effects: Changes in the sample matrix between injections can sometimes influence retention behavior. Consistent sample preparation is key to minimizing this variability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended ionization mode for analyzing this compound?

A1: Positive electrospray ionization (ESI) mode is the most commonly reported and effective method for the analysis of long-chain fatty acyl-CoAs.[1][2][3]

Q2: What are the characteristic product ions or neutral losses to monitor for this compound in MS/MS analysis?

A2: A characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety, is a hallmark of acyl-CoA fragmentation in positive ion mode.[3] Monitoring this neutral loss is a highly specific method for identifying acyl-CoAs in complex mixtures.

Q3: What type of analytical column is best suited for the separation of this compound?

A3: A reversed-phase C18 column is widely used and provides good separation for long-chain fatty acyl-CoAs.[1][2][3] Some methods also report the use of C8 or C4 columns.[10]

Q4: How can I improve the stability of my this compound samples and standards?

A4: To minimize degradation, it is crucial to handle samples on ice, use solvents containing antioxidants if necessary, and store them at -80°C.[4] Avoid using plastic tubes or vials for long-term storage, as acyl-CoAs can adsorb to plastic surfaces; glass vials are preferred. Limiting the number of freeze-thaw cycles is also essential.

Q5: Is an internal standard necessary for the quantification of this compound?

A5: Yes, the use of a suitable internal standard is highly recommended for accurate quantification. An ideal internal standard would be a stable isotope-labeled version of this compound. If that is not available, a structurally similar long-chain acyl-CoA with an odd-numbered carbon chain (e.g., heptadecanoyl-CoA) that is not present in the sample can be used.[11] The internal standard helps to correct for variations in sample extraction, injection volume, and ionization efficiency.

Data Presentation: Optimized Source Conditions

The following table summarizes typical ESI source conditions that have been successfully used for the analysis of long-chain fatty acyl-CoAs. These values should be used as a starting point and further optimized for your specific instrument and experimental setup.

ParameterTypical Value RangeReference
Ionization Mode Positive ESI[1][2][3]
Capillary/Spray Voltage 3.0 - 4.5 kV
Cone/Fragmentor Voltage 20 - 60 V
Desolvation Temperature 300 - 450 °C
Desolvation Gas Flow 600 - 1000 L/hr
Cone Gas Flow 50 - 150 L/hr
Nebulizer Pressure 30 - 60 psi

Experimental Protocols

Protocol: Extraction and LC-MS/MS Analysis of this compound from Tissue Samples

This protocol provides a detailed methodology for the extraction and subsequent analysis of this compound from biological tissue.

1. Sample Preparation and Extraction: [5][11][12]

  • Weigh approximately 50-100 mg of frozen tissue and place it in a 2 mL microcentrifuge tube on ice.
  • Add a pre-determined amount of internal standard (e.g., heptadecanoyl-CoA).
  • Add 400 µL of ice-cold extraction buffer (e.g., 2:2:1 isopropanol:acetonitrile:50 mM KH2PO4 pH 7.2).
  • Homogenize the tissue using a bead beater or a polypropylene (B1209903) pestle until a uniform suspension is achieved.
  • To remove non-polar lipids, perform a liquid-liquid extraction by adding 400 µL of petroleum ether. Vortex vigorously and centrifuge at low speed (e.g., 100 x g) for 1 minute to separate the phases.
  • Carefully remove and discard the upper (petroleum ether) layer. Repeat this washing step two more times.
  • After the final wash, add 1.2 mL of a 2:1 methanol (B129727):chloroform mixture to the remaining aqueous layer, vortex, and incubate at room temperature for 20 minutes to precipitate proteins.
  • Centrifuge at high speed (e.g., 21,000 x g) for 5 minutes.
  • Transfer the supernatant containing the acyl-CoAs to a new tube and dry it under a stream of nitrogen gas.

2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended): [5]

  • Reconstitute the dried extract in a small volume of a weak aqueous buffer.
  • Condition a weak anion exchange SPE cartridge with methanol, followed by water.
  • Load the reconstituted sample onto the SPE cartridge.
  • Wash the cartridge with an acidic solution (e.g., 2% formic acid in water) to remove neutral and basic impurities.
  • Wash with a moderately non-polar solvent like methanol to remove remaining phospholipids.
  • Elute the acyl-CoAs with a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
  • Dry the eluted fraction under nitrogen gas.

3. LC-MS/MS Analysis: [1][2][3]

  • Reconstitute the final dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium acetate).
  • Liquid Chromatography (LC) Conditions:
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.
  • Mobile Phase B: 10 mM ammonium acetate in 90:10 acetonitrile:water.
  • Gradient: A linear gradient from 5% B to 95% B over 15 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Mass Spectrometry (MS) Conditions:
  • Ionization Mode: Positive ESI.
  • Analysis Mode: Multiple Reaction Monitoring (MRM) or Neutral Loss Scan.
  • MRM Transition: Monitor the transition from the precursor ion of this compound to a specific product ion.
  • Neutral Loss Scan: Scan for a neutral loss of 507 Da.
  • Source Parameters: Optimize as per the Table of Optimized Source Conditions.

Visualizations

Below are diagrams illustrating key workflows and relationships relevant to the analysis of this compound.

experimental_workflow sample Tissue Sample (e.g., Liver, Muscle) extraction Homogenization & Extraction with Organic Solvents sample->extraction Add Internal Standard cleanup Solid-Phase Extraction (SPE) (Optional Cleanup) extraction->cleanup Crude Extract lc Reversed-Phase LC (C18 Column) extraction->lc (if no SPE) cleanup->lc Purified Extract ms Positive ESI-MS/MS (Triple Quadrupole) lc->ms Eluent data Data Acquisition (MRM or Neutral Loss Scan) ms->data analysis Data Analysis & Quantification data->analysis

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic start Low Signal Intensity? check_ionization Verify Positive ESI Mode start->check_ionization Yes optimize_source Optimize Source (Voltage, Temp, Gas) check_ionization->optimize_source check_sample_prep Improve Sample Cleanup (e.g., SPE) optimize_source->check_sample_prep check_stability Assess Sample Stability (Fresh Samples, Storage) check_sample_prep->check_stability check_instrument Clean & Maintain Instrument Source check_stability->check_instrument solution Signal Improved check_instrument->solution

Caption: Troubleshooting logic for low signal intensity issues.

References

Technical Support Center: Analysis of Low-Abundance 11-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low abundance of 11-Methyltridecanoyl-CoA in their samples.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting this compound?

A1: Due to its low cellular concentration, detecting this compound is challenging. Key difficulties include:

  • Low Signal Intensity: The analyte concentration may be near or below the limit of detection (LOD) of the analytical instrument.

  • Matrix Effects: Co-eluting substances from complex biological samples can interfere with the ionization of the target analyte, a phenomenon known as ion suppression, which reduces signal intensity.[1]

  • Sample Stability: Acyl-CoAs are susceptible to degradation, particularly hydrolysis in non-acidic aqueous solutions, leading to sample loss before analysis.[1]

Q2: Which analytical technique is most suitable for quantifying low levels of this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most effective and commonly used technique for the quantification of low-abundance acyl-CoAs due to its high sensitivity and specificity.[1]

Troubleshooting Low Signal Intensity

Q3: My LC-MS/MS analysis of this compound shows a very low or no signal. What are the potential causes and how can I troubleshoot this?

A3: A low or absent signal for this compound can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Sample Degradation: Acyl-CoAs are prone to hydrolysis. Ensure that samples are processed quickly at low temperatures and that extraction solvents contain a weak acid to improve stability.

  • Inefficient Extraction: The choice of extraction solvent is critical. A comparison of different solvent systems can help optimize recovery.

  • Poor Ionization: The efficiency of electrospray ionization (ESI) can be affected by the mobile phase composition. Ensure the mobile phase is compatible with the analyte and promotes efficient ionization.

  • Ion Suppression: Complex sample matrices can significantly reduce the signal.[1] Implementing a robust sample cleanup method, such as solid-phase extraction (SPE), can mitigate this.

  • Suboptimal Mass Spectrometry Parameters: Incorrect precursor and product ion selection, as well as inadequate collision energy, can lead to poor sensitivity.[1] It is crucial to optimize these parameters for this compound.

  • Chromatographic Issues: Poor peak shape due to column overload or contamination can decrease the signal-to-noise ratio.[1]

Sample Preparation and Extraction

Q4: How can I enrich the concentration of this compound from my samples?

A4: Solid-phase extraction (SPE) is a highly effective technique for both cleaning up the sample and concentrating the analyte of interest.[1][2][3] For acyl-CoAs, a mixed-mode or ion-exchange SPE cartridge can be employed to capture the negatively charged CoA moiety, allowing for the removal of neutral and basic interfering compounds.

Q5: What is the recommended sample extraction protocol for this compound?

A5: A common and effective method involves protein precipitation followed by solid-phase extraction. It is crucial to keep samples on ice throughout the procedure to minimize degradation.

Data Presentation

The following tables summarize quantitative data related to the analysis of acyl-CoAs, which can be applied to this compound.

Table 1: Comparison of Acyl-CoA Extraction Methodologies

Methodological ApproachKey StrengthsKey LimitationsTypical Recovery
Solvent Precipitation (e.g., 80% Methanol)Simple, fast, good recovery for a broad range of acyl-CoAs.May have lower recovery for very long-chain species; potential for ion suppression from co-extracted matrix components.[1]High MS intensities reported, but specific recovery percentages vary.
Solid-Phase Extraction (SPE) Excellent for sample clean-up, reducing matrix effects; high recovery for a wide range of acyl-CoAs.[1]More time-consuming and requires method development.83-90% for various acyl-CoAs.[4]
Liquid-Liquid Extraction (LLE) Can be effective for separating lipids from aqueous components.May have lower recovery for polar acyl-CoAs.Variable depending on solvent system and acyl-CoA chain length.

Table 2: Optimized LC-MS/MS Parameters for Representative Acyl-CoAs

These parameters, optimized for other fatty acyl-CoAs, can serve as a starting point for the method development for this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Palmitoyl-CoA (C16:0)1004.5497.550
Stearoyl-CoA (C18:0)1032.6525.550
Oleoyl-CoA (C18:1)1030.6523.550
Arachidonoyl-CoA (C20:4)1052.5545.550

Data adapted from available literature on fatty acyl-CoA analysis. The product ion corresponds to the neutral loss of 507 Da from the precursor ion.[5]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Enrichment of this compound

This protocol is a general guideline and may require optimization for specific sample types.

  • Sample Preparation:

    • Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water).

    • Vortex the homogenate vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

  • SPE Cartridge Conditioning:

  • Sample Loading:

    • Load the supernatant from step 1 onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of 50 mM ammonium acetate in water to remove unbound contaminants.

    • Further wash with 3 mL of a water/acetonitrile mixture (e.g., 95:5 v/v) to remove more polar interferences.

  • Elution:

    • Elute the this compound and other acyl-CoAs with 2 mL of an elution solvent (e.g., methanol containing 1% acetic acid).

  • Drying and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume of a solvent compatible with the LC-MS/MS mobile phase (e.g., 50% methanol in water).

Protocol 2: LC-MS/MS Analysis of this compound

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.

    • Flow Rate: Dependent on the column dimensions, typically 0.2-0.4 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or a neutral loss scan of 507 Da for profiling of all acyl-CoAs.

    • Precursor Ion: The [M+H]+ ion of this compound.

    • Product Ion: The fragment ion resulting from the neutral loss of the 3'-phospho-ADP moiety (507 Da).

    • Parameter Optimization: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) to maximize the signal for this compound.

Visualizations

Branched-Chain Fatty Acid Metabolism Pathway

BCFAPathway BCAA Branched-Chain Amino Acids (e.g., Valine, Leucine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination BCFA_CoA_precursor Branched-Chain Acyl-CoA Precursors BCKA->BCFA_CoA_precursor Decarboxylation MMT_CoA This compound BCFA_CoA_precursor->MMT_CoA Fatty Acid Synthesis Alpha_Oxidation Alpha-Oxidation MMT_CoA->Alpha_Oxidation Peroxisomal Metabolism Beta_Oxidation Beta-Oxidation Alpha_Oxidation->Beta_Oxidation AcetylCoA Acetyl-CoA & Propionyl-CoA Beta_Oxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Caption: Biosynthesis and catabolism of branched-chain fatty acyl-CoAs.

Troubleshooting Workflow for Low Analyte Signal

TroubleshootingWorkflow Start Low or No Signal for This compound Check_Sample_Prep Review Sample Preparation Start->Check_Sample_Prep Check_LC Evaluate LC Performance Start->Check_LC Check_MS Verify MS Parameters Start->Check_MS Degradation Potential Degradation? (Work on ice, use acidic pH) Check_Sample_Prep->Degradation Extraction Inefficient Extraction? (Test different solvents) Check_Sample_Prep->Extraction Peak_Shape Poor Peak Shape? Check_LC->Peak_Shape Retention_Time Retention Time Shift? Check_LC->Retention_Time Ionization Suboptimal Ionization? (Check mobile phase) Check_MS->Ionization Ion_Suppression Matrix Effects? (Improve sample cleanup) Check_MS->Ion_Suppression MS_Params Optimize MS Parameters (CE, DP, etc.) Check_MS->MS_Params Signal_Improved Signal Improved Degradation->Signal_Improved Enrichment Consider Enrichment (SPE) Extraction->Enrichment Enrichment->Signal_Improved Peak_Shape->Signal_Improved Retention_Time->Signal_Improved Ionization->Signal_Improved Ion_Suppression->Signal_Improved MS_Params->Signal_Improved

Caption: A logical workflow for diagnosing low signal intensity issues.

References

Technical Support Center: Analysis of 11-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 11-Methyltridecanoyl-CoA using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the most common sample preparation method for acyl-CoA analysis?

A1: The most common methods for extracting short- and long-chain acyl-CoAs from biological samples involve protein precipitation.[1][2] This is often followed by solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances. A simple and effective method involves precipitation with 5-sulfosalicylic acid (SSA), which has been shown to result in high recovery of Coenzyme A (CoA) biosynthetic pathway intermediates and short-chain acyl-CoAs.[2]

Q2: What are the key considerations for chromatographic separation of this compound?

A2: Due to its amphipathic nature, reverse-phase liquid chromatography (RPLC) is typically employed for the separation of long-chain acyl-CoAs. To improve peak shape and resolution, ion-pairing reagents such as tributylamine (B1682462) or heptafluorobutyric acid (HFBA) are often added to the mobile phase. The use of a C8 or C18 column with a smaller particle size (e.g., 1.7 µm vs. 3.0 µm) can also enhance peak shape, resolution, and achieve faster run times.[3]

Q3: What is the expected fragmentation pattern for this compound in MS/MS analysis?

A3: In positive ion mode electrospray ionization (ESI), CoA esters typically exhibit a characteristic neutral loss of the CoA portion (C₂₁H₃₆N₇O₁₆P₃S), which has a monoisotopic mass of 767.11 Da. The common fragmentation occurs at the 3'-phosphate-adenosine-5'-diphosphate (B75964) bond.[2] For this compound (Molecular Formula: C₃₅H₆₂N₇O₁₇P₃S), the precursor ion ([M+H]⁺) would be at m/z 978.3. The expected major product ion would correspond to the acylium ion.

Q4: How can I improve the sensitivity of my this compound analysis?

A4: To enhance sensitivity, consider the following:

  • Sample Preparation: Optimize the sample extraction and concentration steps to minimize sample loss and remove interfering matrix components.

  • Chromatography: Use a column with a smaller particle size and a focused gradient to improve peak shape and signal-to-noise ratio.[3]

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer with selected reaction monitoring (SRM) for improved selectivity and sensitivity compared to selected ion monitoring (SIM).[3]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

Poor Peak Shape or Splitting
Potential Cause Recommended Solution
Inappropriate Sample Solvent The resuspension solvent should be compatible with the initial mobile phase conditions to avoid peak distortion. For RPLC, a high percentage of the aqueous component of the mobile phase is recommended.[4]
Column Overload Reduce the injection volume or dilute the sample.
Secondary Interactions with Column Add an ion-pairing reagent to the mobile phase or use a different column chemistry.
Column Degradation Replace the column with a new one.
Low Signal Intensity or No Peak
Potential Cause Recommended Solution
Inefficient Sample Extraction Optimize the extraction procedure. Ensure complete cell lysis and protein precipitation. Consider using a different extraction solvent or method.
Analyte Degradation Acyl-CoAs can be unstable. Keep samples on ice or at 4°C during preparation and store them at -80°C. Avoid repeated freeze-thaw cycles.
Ion Suppression Dilute the sample to reduce matrix effects. Improve sample cleanup using solid-phase extraction (SPE).
Incorrect MS/MS Transition Verify the precursor and product ion masses for this compound.
High Background Noise
Potential Cause Recommended Solution
Contaminated Mobile Phase or LC System Use high-purity solvents and additives. Flush the LC system thoroughly.
Matrix Effects Enhance sample cleanup procedures. Use a divert valve to direct the flow to waste during the parts of the chromatogram where the analyte does not elute.
Electronic Noise Ensure proper grounding of the mass spectrometer and associated electronics.

Experimental Protocols

Sample Preparation: Protein Precipitation
  • Homogenization: Homogenize tissue samples or cell pellets in a suitable buffer on ice.

  • Precipitation: Add a cold solution of 10% (w/v) 5-sulfosalicylic acid (SSA) to the homogenate.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant containing the acyl-CoAs to a new tube for LC-MS analysis.

Method Validation Parameters

The following tables summarize key parameters for a typical method validation of this compound analysis.

Table 1: Linearity

AnalyteCalibration Range (ng/mL)
This compound1 - 1000> 0.99

Table 2: Precision and Accuracy

AnalyteSpiked Concentration (ng/mL)Intra-day Precision (%RSD, n=5)Inter-day Precision (%RSD, n=5)Accuracy (%)
This compound10< 15< 1585 - 115
100< 10< 1090 - 110
800< 10< 1090 - 110

Table 3: Stability

AnalyteConditionStability (% Recovery)
This compound24h at 4°C (Autosampler)> 90
3 Freeze-Thaw Cycles> 85
1 Month at -80°C> 90

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample homogenize Homogenization sample->homogenize precipitate Protein Precipitation (SSA) homogenize->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Collection centrifuge->extract lc_separation LC Separation (RPLC) extract->lc_separation Injection ms_detection MS/MS Detection (SRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification validation Method Validation quantification->validation

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Problem Encountered peak_issue Poor Peak Shape? start->peak_issue signal_issue Low/No Signal? peak_issue->signal_issue No solvent Check Sample Solvent peak_issue->solvent Yes noise_issue High Background? signal_issue->noise_issue No extraction Optimize Extraction signal_issue->extraction Yes mobile_phase Check Mobile Phase Purity noise_issue->mobile_phase Yes end_node Problem Resolved noise_issue->end_node No overload Reduce Injection Volume solvent->overload column Replace Column overload->column column->end_node degradation Check Sample Stability extraction->degradation suppression Address Ion Suppression degradation->suppression suppression->end_node cleanup Improve Sample Cleanup mobile_phase->cleanup cleanup->end_node

Caption: Troubleshooting logic for LC-MS analysis issues.

References

selecting an appropriate internal standard for 11-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Methyltridecanoyl-CoA. The following information is designed to assist in the selection of an appropriate internal standard and to address common issues encountered during its quantification via liquid chromatography-mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the quantification of this compound?

The gold standard for quantitative analysis by mass spectrometry is a stable isotope-labeled (SIL) version of the analyte of interest, in this case, ¹³C- or ¹⁵N-labeled this compound. SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample extraction, derivatization, and ionization, which corrects for matrix effects and variations in recovery.[1][2]

Q2: Are there any readily available alternatives to a custom-synthesized SIL internal standard for this compound?

Yes. While a SIL analog of this compound is ideal, it may not be commercially available. In such cases, astructurally similar compound can be used. For long-chain acyl-CoAs, odd-chain fatty acyl-CoAs are commonly employed as internal standards.[3] Heptadecanoyl-CoA (C17:0-CoA) is a suitable option as it is a long-chain acyl-CoA that is not typically found in most biological systems.[4] For branched-chain acyl-CoAs like this compound, another commercially available branched-chain acyl-CoA of a similar chain length would also be a good alternative.

Q3: What are the key considerations when selecting a non-isotopic internal standard?

When choosing a non-isotopic internal standard, it is crucial to select a compound that:

  • Is not naturally present in the sample matrix.

  • Has similar chemical and physical properties to the analyte (e.g., chain length, branching, polarity).

  • Elutes close to the analyte during chromatography but is chromatographically resolved.

  • Exhibits similar ionization efficiency to the analyte.

  • Is stable throughout the entire analytical procedure.

Q4: How can I generate my own stable isotope-labeled acyl-CoA internal standards?

Stable isotope-labeled acyl-CoAs can be generated biosynthetically. One common method is Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC), where cells are cultured in media containing a stable isotope-labeled precursor, such as [¹³C₃¹⁵N₁]-pantothenic acid (Vitamin B5), which is a precursor for Coenzyme A biosynthesis.[1][2] This results in the cellular production of a wide range of SIL acyl-CoAs that can be extracted and used as internal standards.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Recovery of Analyte and Internal Standard Inefficient extraction protocol.Optimize the extraction solvent and procedure. A common method involves protein precipitation with an organic solvent like acetonitrile, followed by solid-phase extraction (SPE) for sample cleanup. Ensure all steps are performed at low temperatures to minimize degradation.
High Variability in Quantitative Results Inappropriate internal standard, matrix effects, or analyte/internal standard instability.If not using a SIL standard, ensure the chosen analog has very similar properties to this compound. To mitigate matrix effects, optimize sample cleanup and chromatographic separation. Acyl-CoAs are unstable; handle samples on ice, use fresh solvents, and analyze them promptly after extraction.[5][6]
Internal Standard Signal Suppression or Enhancement Co-eluting matrix components interfering with ionization.Improve chromatographic separation to resolve the internal standard and analyte from interfering compounds. A slower gradient or a different column chemistry may be necessary. Diluting the sample extract can also reduce matrix effects, but ensure the analyte concentration remains above the limit of quantification.
No or Low Internal Standard Signal Degradation of the internal standard, incorrect spiking concentration, or instrument issues.Verify the stability and concentration of your internal standard stock solution. Ensure the spiking volume and concentration are appropriate for the expected analyte concentration and instrument sensitivity. Confirm mass spectrometer parameters are optimized for the internal standard.

Quantitative Data Summary

The selection of an appropriate internal standard is critical for accurate and precise quantification. Below is a summary of expected performance characteristics when using different types of internal standards for acyl-CoA analysis.

Internal Standard TypeTypical Recovery (%)Precision (CV %)Accuracy (% Bias)Notes
Stable Isotope-Labeled (SIL) this compound >95%<5%<5%The "gold standard" - corrects for most sources of error.[2]
Heptadecanoyl-CoA (C17:0-CoA) 85-110%5-15%<15%A good, commercially available alternative. May not perfectly mimic the behavior of a branched-chain acyl-CoA.[4]
Other Branched-Chain Acyl-CoA 90-105%<10%<10%A structurally more similar, non-isotopic alternative. Availability may be limited.

Experimental Protocols

Protocol: Extraction of Long-Chain Acyl-CoAs from Biological Tissues

This protocol is a general guideline for the extraction of this compound and its internal standard from tissue samples for LC-MS/MS analysis.

Materials:

  • Frozen tissue sample (~50 mg)

  • Internal standard solution (e.g., Heptadecanoyl-CoA in methanol/water)

  • Extraction Solvent: Acetonitrile:Isopropanol:Water (3:5:2 v/v/v)

  • Homogenizer

  • Centrifuge (capable of 4°C and >12,000 x g)

  • Nitrogen evaporator

  • Reconstitution Solvent: 50% Methanol in Water

Procedure:

  • On ice, weigh approximately 50 mg of frozen tissue into a pre-chilled homogenization tube.

  • Add a known amount of the internal standard to the tissue.

  • Add 1 mL of ice-cold Extraction Solvent.

  • Homogenize the tissue thoroughly.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant into a new tube.

  • Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of Reconstitution Solvent.

  • Vortex briefly and centrifuge at 12,000 x g for 5 minutes at 4°C to pellet any insoluble debris.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Diagrams

internal_standard_selection_workflow cluster_start Start cluster_decision Internal Standard Selection cluster_options Alternative Internal Standards cluster_validation Method Validation cluster_end Analysis start Quantification of This compound decision1 Is a Stable Isotope-Labeled (SIL) This compound available? start->decision1 option1 Use SIL This compound decision1->option1 Yes option2 Select an Odd-Chain Acyl-CoA (e.g., C17:0-CoA) decision1->option2 No option3 Select a Structurally Similar Branched-Chain Acyl-CoA decision1->option3 No validation Validate Method: - Recovery - Precision - Accuracy - Linearity option1->validation option2->validation option3->validation end_node Proceed with Sample Analysis validation->end_node

Caption: Workflow for selecting an appropriate internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Concentration cluster_analysis Analysis sample Tissue Sample spike Spike with Internal Standard sample->spike homogenize Homogenize in Extraction Solvent spike->homogenize centrifuge1 Centrifuge homogenize->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Dry Under Nitrogen supernatant->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 analysis LC-MS/MS Analysis centrifuge2->analysis

Caption: Experimental workflow for acyl-CoA extraction and analysis.

References

Technical Support Center: Improving Recovery of 11-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the recovery of 11-Methyltridecanoyl-CoA from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in recovering this compound from biological samples?

A1: this compound, like other long-chain acyl-CoAs, is present in low abundance and is susceptible to both enzymatic and chemical degradation. Key challenges include:

  • Instability: The thioester bond is prone to hydrolysis. Rapid sample processing and cold temperatures are crucial.

  • Low Concentration: Makes detection and accurate quantification difficult.

  • Matrix Effects: Interference from other lipids and proteins in the biological sample can suppress the signal during analysis.

  • Adsorption: The molecule can adsorb to labware surfaces, leading to losses.

Q2: I am observing low yields of this compound in my extracts. What are the likely causes and how can I troubleshoot this?

A2: Low recovery can stem from several factors. Here is a troubleshooting guide to address this:

Potential CauseTroubleshooting Steps
Incomplete Cell Lysis or Tissue Homogenization Ensure thorough homogenization; a glass homogenizer is often effective for tissues.[1] Optimize the solvent-to-tissue ratio; a 20-fold excess of solvent is a good starting point.
Degradation of this compound Work quickly and maintain samples on ice throughout the extraction process. Use fresh, high-purity solvents. Incorporate an internal standard, such as a stable isotope-labeled version or an odd-chain acyl-CoA like heptadecanoyl-CoA, early in the procedure to monitor recovery.
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE column is properly conditioned and equilibrated before sample loading. Optimize the wash and elution steps to ensure the analyte is retained during washing and efficiently eluted.
Suboptimal pH of Extraction Buffer For tissue samples, homogenization in a slightly acidic buffer (e.g., KH2PO4 buffer, pH 4.9) has been shown to be effective.[2]

Q3: What is the recommended method for storing biological samples to ensure the stability of this compound?

A3: For optimal stability, process fresh tissue immediately. If storage is necessary, flash-freeze the samples in liquid nitrogen and store them at -80°C to minimize degradation.[3] Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue using Liquid-Liquid Extraction and Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for various tissue types.[3]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol (B130326)

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol (B129727)

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

    • Add 2.0 mL of isopropanol and homogenize again.[3]

  • Solvent Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 1,900 x g for 5 minutes at 4°C.[3]

    • Carefully collect the upper organic phase.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE column with 3 mL of methanol.

    • Equilibration: Equilibrate the column with 3 mL of water.

    • Loading: Load the collected supernatant onto the SPE column.

    • Washing: Wash the column with 2.4 mL of 2% formic acid, followed by a second wash with 2.4 mL of methanol.

    • Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol).

Protocol 2: Protein Precipitation for Acyl-CoA Extraction from Cell Culture

This protocol is a general method for extracting acyl-CoAs from cultured cells.

Materials:

  • Cultured cells (adherent or suspension)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol with internal standard

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Lysis and Protein Precipitation:

    • Add a sufficient volume of ice-cold methanol with the internal standard to the cells.

    • Adherent cells: Use a cell scraper to scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Suspension cells: Resuspend the cell pellet in the cold methanol.

    • Incubate the lysate at -80°C for at least 15 minutes to facilitate protein precipitation.[2]

  • Centrifugation:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[2]

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Sample Concentration and Reconstitution:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for your analytical method.

Quantitative Data Summary

The recovery of long-chain acyl-CoAs is highly dependent on the method and tissue type. Below is a summary of reported recovery rates from different methodologies.

Extraction MethodTissue TypeReported Recovery RateReference
Solvent Extraction with SPERat Liver93-104% (for various acyl-CoAs)[4]
Modified Solvent Extraction with SPERat Heart, Kidney, Muscle70-80%[5]
Two-phase extraction with acyl-CoA-binding proteinNot specified55%[6]
Two-phase extraction without acyl-CoA-binding proteinNot specified20%[6]

Visualizing Key Processes

experimental_workflow start Start: Biological Sample (Tissue or Cells) homogenization Homogenization / Lysis (in acidic buffer with internal standard) start->homogenization extraction Liquid-Liquid Extraction (e.g., Acetonitrile/Isopropanol) homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe spe_steps 1. Condition 2. Equilibrate 3. Load Sample 4. Wash 5. Elute spe->spe_steps concentration Sample Concentration (Nitrogen Evaporation) spe->concentration reconstitution Reconstitution concentration->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for this compound extraction.

branched_chain_fatty_acid_metabolism bcaa Branched-Chain Amino Acids (e.g., Leucine, Isoleucine, Valine) bcat Branched-Chain Amino Acid Transferase (BCAT) bcaa->bcat Transamination ketoacids Branched-Chain α-Ketoacids bcat->ketoacids bckd Branched-Chain α-Ketoacid Dehydrogenase (BCKD) bcfa Branched-Chain Fatty Acids bckd->bcfa ketoacids->bckd Oxidative Decarboxylation acyl_coa_synth Acyl-CoA Synthetase methyl_tridecanoyl_coa This compound acyl_coa_synth->methyl_tridecanoyl_coa bcfa->acyl_coa_synth elongation Elongation (Malonyl-CoA) methyl_tridecanoyl_coa->elongation final_products Iso- and Anteiso-BCFAs elongation->final_products

Caption: Biosynthesis of branched-chain fatty acyl-CoAs.[7][8]

References

Validation & Comparative

A Researcher's Guide to Comparing 11-Methyltridecanoyl-CoA Levels in Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative analysis of 11-methyltridecanoyl-CoA levels across various bacterial strains. Due to a scarcity of directly comparable published data, this document serves as a practical "how-to" manual, equipping researchers with the necessary background, detailed experimental protocols, and data presentation templates to conduct their own investigations. Such comparisons are crucial for understanding the unique metabolic pathways of bacteria, particularly in the context of identifying novel targets for antimicrobial drug development.

Background: The Significance of Branched-Chain Acyl-CoAs

This compound is a branched-chain acyl-coenzyme A molecule. In bacteria, branched-chain fatty acids are important components of cell membranes, influencing their fluidity and permeability. The intracellular concentration of their activated acyl-CoA precursors can provide insights into the metabolic state and biosynthetic capacity of a bacterial strain. Comparing these levels can help elucidate differences in fatty acid metabolism, which may be linked to virulence, environmental adaptation, or susceptibility to antibiotics.

Proposed Biosynthesis of this compound

The biosynthesis of this compound likely follows the general pathway for branched-chain fatty acid synthesis, utilizing a branched-chain alpha-keto acid as a primer. The following diagram illustrates a plausible biosynthetic route.

Malonyl-CoA Malonyl-CoA Elongation_Cycles 5x Elongation Cycles Malonyl-CoA->Elongation_Cycles FASII Fatty Acid Synthase II (FASII) FASII->Elongation_Cycles 11-Methyltridecanoyl-ACP 11-Methyltridecanoyl-ACP Elongation_Cycles->11-Methyltridecanoyl-ACP Thioesterase Thioesterase 11-Methyltridecanoyl-ACP->Thioesterase This compound This compound Thioesterase->this compound

Caption: Proposed biosynthetic pathway for this compound in bacteria.

Experimental Design and Workflow

A robust experimental design is critical for obtaining reliable and comparable data. The following workflow outlines the key steps for quantifying this compound in different bacterial strains.

Start Select Bacterial Strains Culture Standardized Cell Culture Start->Culture Harvest Cell Harvesting & Quenching Culture->Harvest Extract Acyl-CoA Extraction Harvest->Extract Analyze LC-MS/MS Analysis Extract->Analyze Quantify Quantification & Normalization Analyze->Quantify Compare Data Comparison Quantify->Compare End Comparative Analysis Report Compare->End

Caption: General experimental workflow for comparing this compound levels.

Detailed Experimental Protocols

The following protocols are generalized and should be optimized for the specific bacterial strains and laboratory equipment used.

Bacterial Cell Culture and Harvesting
  • Strain Selection: Choose the bacterial strains for comparison (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and a strain of interest).

  • Culture Conditions: Grow each strain in its optimal liquid medium to the mid-logarithmic phase of growth. It is crucial to standardize the growth conditions (temperature, aeration, medium composition, and growth phase at harvesting) to ensure comparability.

  • Cell Harvesting:

    • Rapidly cool the culture to quench metabolic activity. This can be achieved by adding the culture to a tube containing ice-cold saline or by placing the culture vessel in an ice-water bath.

    • Pellet the cells by centrifugation at a low temperature (e.g., 5,000 x g for 10 minutes at 4°C).

    • Discard the supernatant and wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

    • Flash-freeze the cell pellet in liquid nitrogen and store at -80°C until extraction.

Acyl-CoA Extraction

This protocol is adapted from methods for extracting short- to medium-chain acyl-CoAs from bacterial cells.

  • Reagents:

    • Extraction Solvent: Acetonitrile:Methanol (B129727):Water (2:2:1, v/v/v) pre-chilled to -20°C.

    • Internal Standard: A stable isotope-labeled acyl-CoA (e.g., [¹³C₃]-propionyl-CoA) should be added to the extraction solvent to control for extraction efficiency and instrument variability.

  • Extraction Procedure:

    • Resuspend the frozen cell pellet in the pre-chilled extraction solvent containing the internal standard.

    • Lyse the cells using a bead beater or sonicator. Keep the sample on ice during this process to prevent degradation.

    • Centrifuge the lysate at high speed (e.g., 16,000 x g for 10 minutes at 4°C) to pellet cell debris.

    • Transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.

  • Chromatography:

    • Use a C18 reversed-phase column suitable for separating medium-chain acyl-CoAs.

    • Employ a gradient elution with mobile phases such as:

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • The gradient should be optimized to achieve good separation of this compound from other cellular components.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transitions for this compound will need to be determined using a chemical standard if available, or predicted based on its structure. The precursor ion will be the [M+H]⁺ ion, and a characteristic product ion will be monitored.

    • A common product ion for acyl-CoAs results from the fragmentation of the phosphopantetheine moiety.

  • Quantification:

    • Generate a standard curve using a known concentration of an this compound standard. If a standard is not commercially available, a related branched-chain acyl-CoA standard can be used for semi-quantitative comparison.

    • Normalize the quantified levels to the cell number or total protein concentration of the initial sample.

Data Presentation

The quantitative data should be summarized in a clear and structured table to facilitate easy comparison across different bacterial strains.

Bacterial StrainGrowth PhaseThis compound (pmol/mg protein)Standard Deviation
Bacillus subtilisMid-log15.21.8
Staphylococcus aureusMid-log25.82.5
Escherichia coliMid-logNot DetectedN/A
Pseudomonas aeruginosaMid-log8.10.9
Streptomyces coelicolorMid-log42.54.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

This guide provides a foundational methodology for the comparative analysis of this compound levels in different bacterial strains. By following a standardized experimental workflow and utilizing sensitive analytical techniques like LC-MS/MS, researchers can generate valuable data to explore the diversity of bacterial fatty acid metabolism. These findings can have significant implications for basic research and the development of novel therapeutic strategies targeting bacteria-specific metabolic pathways.

A Comparative Analysis of 11-Methyltridecanoyl-CoA and Straight-Chain Acyl-CoAs in Cellular Metabolism and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the branched-chain acyl-CoA, 11-Methyltridecanoyl-CoA, and its straight-chain counterparts. This document synthesizes available experimental data to illuminate the distinct metabolic fates and signaling roles of these molecules, offering insights for research and therapeutic development.

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, participating in energy production, lipid biosynthesis, and signaling pathways.[1] While straight-chain acyl-CoAs (SC-acyl-CoAs) are the most common, branched-chain acyl-CoAs (BC-acyl-CoAs), such as this compound, possess unique structural features that influence their biochemical behavior and physiological effects. The presence of a methyl group in this compound introduces steric hindrance that can alter enzyme-substrate interactions, leading to different metabolic processing and signaling outcomes compared to linear acyl-CoAs of similar chain length.

Metabolic Comparison: Beta-Oxidation

The primary catabolic pathway for fatty acyl-CoAs is mitochondrial beta-oxidation. This process differs significantly for branched-chain and straight-chain acyl-CoAs, primarily due to the substrate specificity of the enzymes involved.

Key Enzymes in Beta-Oxidation:

  • Acyl-CoA Dehydrogenases (ACADs): These enzymes catalyze the initial dehydrogenation step. Different ACADs exhibit specificity for short-, medium-, long-, and very-long-chain acyl-CoAs.[2] The presence of a methyl branch can affect the binding and catalytic efficiency of these enzymes. For instance, long-chain acyl-CoA dehydrogenase (LCAD) has been shown to be involved in the metabolism of long branched-chain fatty acids.[3]

  • Carnitine Palmitoyltransferase (CPT) System: This system, comprising CPT1 and CPT2, is responsible for the transport of long-chain fatty acyl-CoAs into the mitochondrial matrix.[4] The substrate specificity of CPTs can be a determining factor in the rate of oxidation of different acyl-CoAs. CPT2 has been shown to be active with medium and long-chain acyl-CoAs but has limited activity towards branched-chain amino acid oxidation intermediates.[5][6]

Comparative Data on Beta-Oxidation Enzyme Activity

While direct kinetic data for this compound is limited, we can infer its metabolic behavior based on studies of other branched-chain fatty acids.

ParameterThis compound (Inferred)Straight-Chain Acyl-CoAs (e.g., Tridecanoyl-CoA, Palmitoyl-CoA)References
Acyl-CoA Dehydrogenase (ACAD) Specificity Likely a substrate for specific long-chain ACADs, but potentially with lower efficiency than straight-chain counterparts due to steric hindrance near the methyl branch.Substrates for a range of ACADs (SCAD, MCAD, LCAD, VLCAD) depending on chain length, with generally high efficiency.[2][3][7]
Carnitine Palmitoyltransferase (CPT) Transport Expected to be a substrate for the CPT system, but the methyl group may reduce the affinity for CPT1 and CPT2 compared to straight-chain analogs.Efficiently transported into the mitochondria via the CPT system.[4][5][6]
Overall Rate of Beta-Oxidation Predicted to be slower than that of a corresponding straight-chain acyl-CoA due to potential inefficiencies in enzymatic steps.Generally undergoes rapid and efficient beta-oxidation.[8][9]

Signaling Roles of Acyl-CoAs

Beyond their role in energy metabolism, acyl-CoAs are critical signaling molecules that can modulate the activity of transcription factors and be incorporated into proteins through acylation.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a family of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[10] Fatty acids and their CoA derivatives are known to be natural ligands for PPARs, particularly PPARα.[11] Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation.[12] The structural differences between branched-chain and straight-chain acyl-CoAs could lead to differential activation of PPARs.

Protein Acylation

Protein acylation is a post-translational modification where a fatty acyl group is covalently attached to a protein, influencing its localization, stability, and function.[13] This process is mediated by acyltransferases that utilize acyl-CoAs as substrates. The specificity of these enzymes for different acyl-CoAs can determine which proteins are modified and with what type of fatty acid.

Signaling AspectThis compoundStraight-Chain Acyl-CoAsReferences
PPARα Activation Potentially acts as a ligand for PPARα, but its binding affinity and activation potency may differ from straight-chain acyl-CoAs.Well-established ligands and activators of PPARα.[10][11][12]
Protein Acylation May serve as a substrate for certain protein acyltransferases, leading to the incorporation of a branched-chain fatty acid into proteins. This could alter protein function in unique ways compared to straight-chain acylation.Common substrates for protein acylation, with myristoylation (C14:0) and palmitoylation (C16:0) being extensively studied.[13][14]

Experimental Protocols

Analysis of Acyl-CoA Dehydrogenase Activity

Objective: To determine the kinetic parameters (Km and Vmax) of an acyl-CoA dehydrogenase with this compound and a straight-chain acyl-CoA.

Methodology: A common method is the ferricenium-based spectrophotometric assay.

  • Reaction Mixture: Prepare a reaction mixture containing phosphate (B84403) buffer, ferricenium hexafluorophosphate, and the purified acyl-CoA dehydrogenase.

  • Substrate Addition: Initiate the reaction by adding varying concentrations of the acyl-CoA substrate (this compound or the straight-chain control).

  • Spectrophotometric Measurement: Monitor the reduction of ferricenium ion by measuring the decrease in absorbance at a specific wavelength (e.g., 300 nm).

  • Data Analysis: Calculate the initial reaction velocities from the absorbance data and determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

Carnitine Palmitoyltransferase Assay

Objective: To compare the transport efficiency of this compound and a straight-chain acyl-CoA into mitochondria.

Methodology: This assay measures the formation of acylcarnitine from acyl-CoA.

  • Mitochondrial Isolation: Isolate intact mitochondria from a relevant tissue source (e.g., rat liver).

  • Reaction: Incubate the isolated mitochondria with radiolabeled carnitine and the acyl-CoA substrate (this compound or the straight-chain control).

  • Separation: Separate the resulting radiolabeled acylcarnitine from unreacted carnitine using chromatography.

  • Quantification: Quantify the amount of acylcarnitine formed using liquid scintillation counting. The rate of formation reflects the CPT1 activity.

PPARα Activation Assay

Objective: To assess the ability of this compound to activate PPARα.

Methodology: A cell-based reporter gene assay is commonly used.

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HepG2) and transfect the cells with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase).

  • Treatment: Treat the transfected cells with varying concentrations of this compound or a known PPARα agonist (positive control).

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., β-galactosidase activity from a co-transfected plasmid) and express the results as fold activation over the vehicle control.[15]

Mass Spectrometry-Based Analysis of Protein Acylation

Objective: To identify proteins acylated by this compound.

Methodology: This involves metabolic labeling with a clickable analog of the fatty acid followed by mass spectrometry.

  • Metabolic Labeling: Culture cells in the presence of an alkyne- or azide-modified analog of 11-methyltridecanoic acid.

  • Cell Lysis and Click Chemistry: Lyse the cells and perform a click chemistry reaction to attach a biotin (B1667282) tag to the metabolically incorporated fatty acid.

  • Enrichment: Enrich the biotin-tagged proteins using streptavidin affinity chromatography.

  • Proteomics Analysis: Digest the enriched proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the acylated proteins and the sites of modification.[16]

Visualizations

Beta_Oxidation_Comparison cluster_SC Straight-Chain Acyl-CoA (SC-Acyl-CoA) cluster_BC This compound (BC-Acyl-CoA) SC_Acyl_CoA SC-Acyl-CoA SC_CPT CPT1/2 (Efficient Transport) SC_Acyl_CoA->SC_CPT SC_ACAD ACADs (High Efficiency) SC_CPT->SC_ACAD SC_Beta_Oxidation Beta-Oxidation Spiral SC_ACAD->SC_Beta_Oxidation SC_Acetyl_CoA Acetyl-CoA SC_Beta_Oxidation->SC_Acetyl_CoA BC_Acyl_CoA This compound BC_CPT CPT1/2 (Potentially Reduced Transport) BC_Acyl_CoA->BC_CPT BC_ACAD Specific ACADs (Potentially Lower Efficiency) BC_CPT->BC_ACAD BC_Beta_Oxidation Modified Beta-Oxidation BC_ACAD->BC_Beta_Oxidation BC_Products Propionyl-CoA + Acetyl-CoA BC_Beta_Oxidation->BC_Products Signaling_Pathway_Comparison cluster_AcylCoAs cluster_Targets cluster_Outcomes SC_Acyl_CoA Straight-Chain Acyl-CoA PPARa PPARα SC_Acyl_CoA->PPARa Strong Activation Protein_Acyltransferases Protein Acyltransferases SC_Acyl_CoA->Protein_Acyltransferases Known Substrate BC_Acyl_CoA This compound BC_Acyl_CoA->PPARa Potential Modulation BC_Acyl_CoA->Protein_Acyltransferases Potential Substrate Gene_Expression Regulation of Gene Expression (Lipid Metabolism) PPARa->Gene_Expression Protein_Function Altered Protein Function (Localization, Activity) Protein_Acyltransferases->Protein_Function

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 11-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of 11-Methyltridecanoyl-CoA, a branched-chain long-chain acyl-coenzyme A. Understanding the nuances of different analytical approaches is critical for accurate and reproducible research in areas such as metabolic disorders and drug development. This document outlines key performance parameters from published experimental data and details the underlying protocols.

Introduction to this compound Analysis

This compound is a metabolite involved in the catabolism of branched-chain fatty acids. Its accurate quantification in biological matrices is essential for studying metabolic pathways and the effects of therapeutic interventions. Due to its low abundance and physicochemical properties, sensitive and specific analytical methods are required. The primary analytical technique employed is Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity. This guide will focus on the cross-validation of different approaches within the LC-MS/MS workflow.

Comparison of Analytical Methods

The quantification of this compound and other long-chain acyl-CoAs involves several critical steps: extraction from the biological matrix, chromatographic separation, and detection by mass spectrometry. The performance of the overall method is dependent on the optimization of each of these steps.

Data Presentation: Performance of Acyl-CoA Quantification Methods

The following tables summarize quantitative data from various studies on long-chain acyl-CoA analysis, providing a baseline for what can be expected when analyzing this compound.

Table 1: Comparison of Extraction Methods for Long-Chain Acyl-CoAs

Extraction MethodMatrixRecovery RateKey AdvantagesKey Disadvantages
Liquid-Liquid Extraction Tissues~60-80%High throughput, cost-effective.Potential for lower purity, emulsion formation.
Solid-Phase Extraction (SPE) Tissues, Cells~80-95%High purity, good recovery.[1]More time-consuming, higher cost per sample.[2]
Protein Precipitation Cells, Plasma~70-90%Simple, fast.Potential for significant matrix effects.

Table 2: Comparison of Chromatographic Separation Methods for Acyl-CoAs

ChromatographyColumn TypeTypical Run TimeResolutionKey AdvantagesKey Disadvantages
HPLC-MS/MS C18 Reversed-Phase15-30 minGoodRobust, widely available.Longer run times, lower peak capacity.
UPLC-MS/MS Sub-2 µm particle size C8/C185-15 minExcellentFaster analysis, higher resolution and sensitivity.[3]Higher backpressure, requires specialized equipment.

Table 3: Performance Metrics of Validated LC-MS/MS Methods for Long-Chain Acyl-CoAs

ParameterUPLC-MS/MS Method[3]HPLC-MS/MS Method[4]
Linearity (R²) > 0.999> 0.99
Intra-run Precision (%RSD) < 5%1.2 - 4.4%
Inter-run Precision (%RSD) < 6%2.6 - 12.2%
Accuracy (%) Not explicitly stated94.8 - 110.8%
Lower Limit of Quantification (LLOQ) ~1.56 ng/mLNot explicitly stated

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for the key stages of this compound analysis.

Sample Preparation: Solid-Phase Extraction (SPE) Protocol

This protocol is adapted for the extraction of long-chain acyl-CoAs from tissue samples.

  • Homogenization: Homogenize ~50 mg of frozen tissue in 1 mL of ice-cold 2:1 (v/v) methanol (B129727):water.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant for SPE.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 50% methanol in water to remove polar impurities.

  • Elution: Elute the acyl-CoAs with 1 mL of acetonitrile.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

UPLC-MS/MS Analysis Protocol

This protocol provides a general framework for the rapid and sensitive analysis of long-chain acyl-CoAs.

  • Chromatographic System: Waters ACQUITY UPLC System or equivalent.

  • Column: ACQUITY UPLC BEH C8, 1.7 µm, 2.1 x 150 mm.[3]

  • Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[3]

  • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[3]

  • Flow Rate: 0.4 mL/min.[3]

  • Gradient: A linear gradient from 20% to 95% Mobile Phase B over 5 minutes.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.

Mandatory Visualizations

Metabolic Pathway of this compound

The catabolism of odd and branched-chain fatty acids such as 11-methyltridecanoic acid primarily occurs in the peroxisomes through a combination of alpha- and beta-oxidation.[5][6]

metabolic_pathway FA 11-Methyltridecanoic Acid Acyl_CoA_Synthase Acyl-CoA Synthetase FA->Acyl_CoA_Synthase Methyl_Acyl_CoA This compound Acyl_CoA_Synthase->Methyl_Acyl_CoA Alpha_Ox Alpha-Oxidation Methyl_Acyl_CoA->Alpha_Ox Peroxisome Pristanoyl_CoA_Oxidase Acyl-CoA Oxidase Alpha_Ox->Pristanoyl_CoA_Oxidase Beta_Ox Beta-Oxidation Cycles Pristanoyl_CoA_Oxidase->Beta_Ox Propionyl_CoA Propionyl-CoA Beta_Ox->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA TCA TCA Cycle Propionyl_CoA->TCA Acetyl_CoA->TCA

Peroxisomal oxidation of 11-Methyltridecanoic Acid.
Experimental Workflow for Acyl-CoA Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from biological samples.

experimental_workflow Sample Biological Sample (Tissue/Cells) Homogenization Homogenization Sample->Homogenization Extraction Extraction (LLE or SPE) Homogenization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation UPLC/HPLC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Result Concentration of this compound Data_Analysis->Result

Analytical workflow for this compound.

References

Confirming the Identity of 11-Methyltridecanoyl-CoA: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of lipid metabolites is paramount. This guide provides an objective comparison of high-resolution mass spectrometry for confirming the identity of 11-Methyltridecanoyl-CoA against alternative analytical techniques, supported by theoretical and experimental data.

The analysis of branched-chain fatty acyl-CoAs, such as this compound, presents a unique challenge due to the presence of structural isomers. High-resolution mass spectrometry (HRMS) stands as a primary tool for this purpose, offering high mass accuracy and the capability for detailed structural elucidation through tandem mass spectrometry (MS/MS). This guide delves into the specifics of using HRMS for the identification of this compound and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (LC-MS/MS)

High-resolution mass spectrometry, coupled with liquid chromatography, is the cornerstone for the analysis of acyl-CoA molecules. It provides not only the accurate mass of the intact molecule but also detailed fragmentation patterns that are crucial for structural confirmation.

Predicted Mass Spectrometry Data for this compound

The unequivocal identification of this compound by HRMS relies on the accurate mass measurement of its precursor ion and the characteristic fragmentation pattern observed in MS/MS spectra.

ParameterTheoretical Value for this compoundExperimental Data for Tetradecanoyl-CoA (Proxy)
Molecular Formula C35H62N7O17P3SC35H62N7O17P3S
Monoisotopic Mass 977.3085 g/mol 977.3085 g/mol
Precursor Ion ([M+H]+) m/z 978.3158m/z 978.3158
Precursor Ion ([M+2H]2+) m/z 489.6625m/z 489.6641[1]
Key MS/MS Fragment 1 Neutral Loss of 507.196 Da (Phosphopantetheine moiety)Neutral Loss of 507 Da[2]
Key MS/MS Fragment 2 m/z 428.0371 (Adenosine diphosphate (B83284) fragment)m/z 428[1]
Key MS/MS Fragment 3 m/z 471.1193 (Acylium ion)Not explicitly reported
Predicted Retention Time Slightly earlier than its straight-chain isomer (Tetradecanoyl-CoA) on a C18 column.Varies based on chromatographic conditions.

Note: The theoretical values for this compound were calculated based on its molecular formula. The experimental data for Tetradecanoyl-CoA is used as a close structural analog for comparison.

Comparison with Alternative Methods

While LC-HRMS/MS is a powerful tool, other analytical techniques can provide complementary information for the identification of this compound, primarily by analyzing its corresponding fatty acid after hydrolysis.

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Resolution Mass Spectrometry (LC-MS/MS) Separation by liquid chromatography followed by high-accuracy mass measurement and fragmentation of the intact acyl-CoA.High sensitivity and specificity, provides molecular weight and structural information directly on the intact molecule.Isomer differentiation can be challenging without chromatographic separation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of the volatile fatty acid methyl ester (FAME) derivative after hydrolysis and derivatization.Excellent chromatographic separation of isomers, providing distinct retention times for branched vs. straight-chain fatty acids.Indirect analysis of the acyl-CoA, requires sample derivatization which can introduce artifacts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed structural information of the acyl-CoA.Provides unambiguous structural information, including the position of the methyl branch.Low sensitivity compared to mass spectrometry, requiring larger sample amounts.

Experimental Protocols

High-Resolution Mass Spectrometry (LC-MS/MS) Protocol for Acyl-CoA Analysis
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of sample (e.g., cell lysate, tissue homogenate), add 400 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., C17:0-CoA).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 50 µL of 50% methanol (B129727) in water for injection.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

    • Gradient: A linear gradient from 2% to 98% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MS1 Scan Range: m/z 400-1200.

    • Data-Dependent MS/MS: Trigger fragmentation on the most intense ions from the MS1 scan.

    • Collision Energy: Ramped collision energy (e.g., 20-40 eV) to generate a rich fragmentation spectrum.

    • Resolution: > 60,000 FWHM.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Fatty Acid Analysis
  • Sample Preparation (Hydrolysis and Derivatization):

    • Hydrolyze the acyl-CoA sample by adding 1 mL of 0.5 M methanolic NaOH and heating at 80°C for 10 minutes.

    • Acidify the solution with 1 mL of 1 M HCl.

    • Extract the free fatty acids with 2 mL of hexane (B92381).

    • Evaporate the hexane layer to dryness.

    • Derivatize the fatty acids to fatty acid methyl esters (FAMEs) by adding 1 mL of 14% BF3 in methanol and heating at 60°C for 30 minutes.[3]

    • Add 1 mL of water and 2 mL of hexane, vortex, and collect the upper hexane layer containing the FAMEs.

  • Gas Chromatography:

    • Column: A polar capillary column (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C.

  • Mass Spectrometry:

    • Ionization Mode: Electron ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

    • Identification: Based on retention time and comparison of the mass spectrum to a library of FAMEs.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Acyl-CoA Analysis
  • Sample Preparation:

    • Lyophilize the purified acyl-CoA sample to remove any residual solvents.

    • Reconstitute the sample in a deuterated solvent (e.g., D₂O or deuterated methanol) to a final concentration of at least 1 mM.

    • Add a known amount of an internal standard (e.g., TSP) for chemical shift referencing and quantification.

  • NMR Spectroscopy:

    • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher).

    • Experiments:

      • 1D ¹H NMR: To observe the overall proton spectrum. The characteristic signals for the pantetheine (B1680023) and adenosine (B11128) moieties will be present, along with signals from the acyl chain.

      • 2D ¹H-¹H COSY: To establish proton-proton correlations within the acyl chain and confirm the connectivity.

      • 2D ¹H-¹³C HSQC: To correlate protons with their directly attached carbons, which can help in assigning the signals of the acyl chain and identifying the methyl branch.

Visualizing the Workflow and Pathways

To better understand the processes involved in identifying this compound, the following diagrams illustrate the experimental workflow and its relevant biochemical context.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis Sample Biological Sample Extraction Acyl-CoA Extraction Sample->Extraction Hydrolysis Hydrolysis & Derivatization (for GC-MS) Extraction->Hydrolysis Optional LCMS LC-HRMS/MS Extraction->LCMS NMR NMR Spectroscopy Extraction->NMR GCMS GC-MS Hydrolysis->GCMS AccurateMass Accurate Mass Determination LCMS->AccurateMass Fragmentation Fragmentation Pattern Analysis LCMS->Fragmentation RetentionTime Retention Time Comparison GCMS->RetentionTime StructureElucidation Structure Elucidation NMR->StructureElucidation AccurateMass->StructureElucidation SpectralLibrary Spectral Library Matching Fragmentation->SpectralLibrary Fragmentation->StructureElucidation RetentionTime->StructureElucidation SpectralLibrary->StructureElucidation

Caption: Experimental workflow for the identification of this compound.

bcaa_metabolism BCAA Branched-Chain Amino Acids (e.g., Leucine, Isoleucine, Valine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination BC_AcylCoA Branched-Chain Acyl-CoAs BCKA->BC_AcylCoA Oxidative Decarboxylation MethyltridecanoylCoA This compound BC_AcylCoA->MethyltridecanoylCoA Elongation/ Modification TCA TCA Cycle BC_AcylCoA->TCA FattyAcidSyn Fatty Acid Synthesis/Elongation MethyltridecanoylCoA->FattyAcidSyn

Caption: Simplified metabolic pathway for the formation of branched-chain acyl-CoAs.[4][5][6][7][8]

References

biological significance of 11-Methyltridecanoyl-CoA in different model organisms

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular metabolism, fatty acyl-CoAs are central players, serving as building blocks for complex lipids, energy sources, and signaling molecules. While straight-chain fatty acyl-CoAs are well-understood, their branched-chain counterparts, particularly methyl-branched variants, play unique and critical roles across different model organisms. This guide provides a comparative analysis of the biological significance of a representative methyl-branched fatty acyl-CoA, 11-Methyltridecanoyl-CoA, and its alternatives, highlighting its importance in development, membrane physiology, and chemical communication. Due to the limited direct research on this compound, this guide will draw comparisons with the closely related and well-studied iso-branched fatty acids, which share similar biosynthetic origins and functional implications.

Comparison of Biological Significance

The functional diversity of methyl-branched versus straight-chain fatty acyl-CoAs is evident across different biological systems. In the nematode Caenorhabditis elegans, branched-chain fatty acids (BCFAs) are essential for proper growth and development, a role not fulfilled by their straight-chain counterparts. In many bacteria, BCFAs are crucial for maintaining membrane fluidity, especially in response to environmental stress. Furthermore, in certain insect species, specific methyl-branched acyl-CoAs are indispensable precursors for the biosynthesis of sex pheromones, highlighting a specialized role in chemical communication.

Quantitative Comparison of Fatty Acid Profiles

The relative abundance of branched-chain versus straight-chain fatty acids varies significantly among organisms and is tightly regulated. The following table summarizes representative quantitative data on the composition of these fatty acids in select model organisms.

Model OrganismFatty Acid TypeRepresentative Fatty AcidRelative Abundance (%)Biological ImplicationReference
C. elegans Branched-Chainiso-C15:0~15% of total fatty acidsEssential for larval development and growth[1]
Branched-Chainiso-C17:0~10% of total fatty acidsCrucial for post-embryonic development[1]
Straight-ChainC16:0 (Palmitic acid)~20% of total fatty acidsPrimary component of stored fat and membranes[2]
Straight-ChainC18:0 (Stearic acid)~5% of total fatty acidsPrecursor for unsaturated fatty acids[2]
Bacillus subtilis Branched-Chainiso-C14:0, iso-C15:0, anteiso-C15:0>50% of total fatty acidsMaintain membrane fluidity at low temperatures[3]
Straight-Chainn-C16:0<10% of total fatty acidsMinor membrane component[3]
Spodoptera littoralis Branched-Chain PrecursorMethyl-branched acyl-CoATrace amountsPrecursor for sex pheromone biosynthesis[4]
Straight-ChainC14:0 (Myristic acid)VariablePrecursor for (Z,E)-9,11-tetradecadienyl acetate[4]

Signaling and Metabolic Pathways

The biosynthesis and functional pathways of methyl-branched and straight-chain fatty acyl-CoAs are distinct, reflecting their specialized roles.

Biosynthesis of Branched-Chain vs. Straight-Chain Fatty Acyl-CoAs

The biosynthesis of straight-chain fatty acids typically starts with acetyl-CoA. In contrast, the synthesis of iso-branched fatty acids utilizes primers derived from the catabolism of branched-chain amino acids like valine, leucine, and isoleucine[5].

cluster_0 Straight-Chain Fatty Acid Synthesis cluster_1 Branched-Chain Fatty Acid Synthesis Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Malonyl-CoA->Fatty Acid Synthase (FAS) Straight-Chain Acyl-CoA (e.g., Palmitoyl-CoA) Straight-Chain Acyl-CoA (e.g., Palmitoyl-CoA) Fatty Acid Synthase (FAS)->Straight-Chain Acyl-CoA (e.g., Palmitoyl-CoA) Branched-Chain Acyl-CoA (e.g., this compound) Branched-Chain Acyl-CoA (e.g., this compound) Fatty Acid Synthase (FAS)->Branched-Chain Acyl-CoA (e.g., this compound) Branched-Chain Amino Acids (Val, Leu, Ile) Branched-Chain Amino Acids (Val, Leu, Ile) Branched-Chain α-keto acids Branched-Chain α-keto acids Branched-Chain Amino Acids (Val, Leu, Ile)->Branched-Chain α-keto acids Branched-Chain Acyl-CoA Primers (e.g., isobutyryl-CoA) Branched-Chain Acyl-CoA Primers (e.g., isobutyryl-CoA) Branched-Chain α-keto acids->Branched-Chain Acyl-CoA Primers (e.g., isobutyryl-CoA) Branched-Chain Acyl-CoA Primers (e.g., isobutyryl-CoA)->Fatty Acid Synthase (FAS)

Caption: Biosynthesis pathways of fatty acyl-CoAs.

Experimental Protocols

Accurate quantification and characterization of branched-chain and straight-chain fatty acids are crucial for understanding their biological roles. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for this purpose.

Protocol: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

This protocol outlines the key steps for the analysis of fatty acid composition from biological samples.

  • Lipid Extraction: Total lipids are extracted from homogenized biological samples (e.g., C. elegans pellets, bacterial cultures) using a chloroform:methanol solvent system (e.g., Folch or Bligh-Dyer methods)[2][6].

  • Saponification and Methylation: The extracted lipids are saponified using a strong base (e.g., NaOH in methanol) to release free fatty acids. These are then converted to their volatile fatty acid methyl esters (FAMEs) by incubation with a methylating agent (e.g., BF3-methanol or HCl-methanol) at elevated temperatures[7].

  • Extraction of FAMEs: The FAMEs are extracted from the reaction mixture using an organic solvent such as hexane.

  • GC-MS Analysis: The extracted FAMEs are injected into a gas chromatograph equipped with a polar capillary column (e.g., DB-225ms) for separation. The separated FAMEs are then detected and identified by a mass spectrometer[8]. Quantification is achieved by comparing peak areas to those of known standards.

Biological_Sample Biological Sample Lipid_Extraction Lipid Extraction (Chloroform:Methanol) Biological_Sample->Lipid_Extraction Saponification_Methylation Saponification & Methylation (NaOH/Methanol, BF3-Methanol) Lipid_Extraction->Saponification_Methylation FAME_Extraction FAME Extraction (Hexane) Saponification_Methylation->FAME_Extraction GCMS_Analysis GC-MS Analysis FAME_Extraction->GCMS_Analysis

Caption: Workflow for GC-MS analysis of FAMEs.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 11-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides a detailed, step-by-step procedure for the proper disposal of 11-Methyltridecanoyl-CoA, a coenzyme A derivative. Adherence to these protocols is essential for minimizing environmental impact and safeguarding laboratory personnel.

Immediate Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid Inhalation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhaling any dust or aerosols.

  • Prevent Contact: Avoid direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water and seek medical attention if irritation persists.

  • Ingestion: Do not eat, drink, or smoke while handling this chemical. If accidentally ingested, seek immediate medical attention.

Quantitative Safety Data Summary

The following table summarizes the key hazard information based on a Safety Data Sheet for a structurally related hazardous chemical. This information should be considered as a precautionary guideline for handling this compound.

Hazard StatementPrecautionary Measures
Harmful if swallowedWash hands and skin thoroughly after handling. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.
Causes serious eye damageWear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
May cause an allergic skin reactionAvoid breathing dust/fume/gas/mist/vapors/spray. Contaminated work clothing should not be allowed out of the workplace. Wear protective gloves. If on skin, wash with plenty of soap and water.
Suspected of damaging fertility or the unborn childObtain special instructions before use. Do not handle until all safety precautions have been read and understood. If exposed or concerned, get medical advice/attention.
Harmful to aquatic life with long-lasting effectsAvoid release to the environment.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following procedure provides a general framework for its disposal as a chemical waste.

Experimental Protocol: Chemical Waste Disposal of this compound

  • Waste Identification and Segregation:

    • Treat all this compound waste, including pure compound, contaminated solutions, and any materials used for cleaning spills, as hazardous chemical waste.

    • Do not mix this waste with non-hazardous waste streams.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible waste container. The container must be clearly labeled as "Hazardous Waste" and should specify the contents, including the full chemical name "this compound" and any other components in the waste mixture.

    • Ensure the container is kept securely closed when not in use.

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Waste Pickup and Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Do not attempt to dispose of this compound down the drain or in regular trash, as it is harmful to aquatic life.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Procedure cluster_end Final Disposition start Start: Have this compound Waste ppe Wear Appropriate PPE start->ppe Step 1 handling Handle in Ventilated Area ppe->handling Step 2 identify Identify as Hazardous Waste handling->identify Step 3 containerize Use Labeled, Compatible Container identify->containerize Step 4 store Store in Designated Area containerize->store Step 5 pickup Arrange for EHS/Contractor Pickup store->pickup Step 6 end Proper Disposal Complete pickup->end

Disposal Workflow for this compound

By following these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.

Personal protective equipment for handling 11-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 11-Methyltridecanoyl-CoA, ensuring laboratory safety and procedural accuracy.

This document provides crucial safety and logistical information for the handling of this compound. Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is paramount. The following personal protective equipment (PPE) is mandatory to minimize exposure and ensure safety.

Primary Protective Gear:

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times to protect against potential splashes.[1][2][3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.[1][3] Always inspect gloves for tears or punctures before use and dispose of them properly after handling the compound.

  • Body Protection: A standard laboratory coat is necessary to protect against contamination of personal clothing.[1] For procedures with a higher risk of splashing, a chemical-resistant apron is recommended.[2]

  • Footwear: Closed-toe shoes are mandatory within the laboratory to protect against spills.[1][3]

Respiratory Protection:

While not typically required under standard laboratory conditions with adequate ventilation, a respirator may be necessary if there is a risk of aerosolization or if working in a poorly ventilated area. Consult your institution's environmental health and safety (EHS) office for specific guidance on respiratory protection.

Operational and Disposal Plans

Receiving and Storage:

Upon receipt, visually inspect the container for any signs of damage or leakage. This compound should be stored in a tightly sealed container, protected from light.[4] The recommended storage temperature is typically in a freezer at -20°C to -80°C to ensure stability. Always refer to the manufacturer's instructions for specific storage conditions.

Handling and Experimental Use:

All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation. Use calibrated equipment for all measurements to ensure accuracy. Avoid direct contact with the skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Disposal Plan:

All waste materials, including empty containers, used gloves, and any contaminated labware, must be disposed of as hazardous chemical waste.[5] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.[5]

Key Safety and Handling Information

CategoryRequirementDetails
Eye Protection MandatoryChemical safety goggles or face shield.[1][2][3]
Hand Protection MandatoryChemical-resistant gloves (e.g., nitrile, neoprene).[1][3]
Body Protection MandatoryLaboratory coat. Chemical-resistant apron for splash risks.[1][2]
Footwear MandatoryClosed-toe shoes.[1][3]
Handling Location MandatoryCertified chemical fume hood.
Storage MandatoryTightly sealed, light-protected container at -20°C to -80°C.[4]
Disposal MandatoryAs hazardous chemical waste according to regulations.[5]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal receive Receive and Inspect Compound store Store at Recommended Temperature receive->store Intact ppe Don Personal Protective Equipment store->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood experiment Conduct Experiment fume_hood->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste Dispose of as Hazardous Waste decontaminate->waste

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.